Product packaging for Abruquinone A(Cat. No.:CAS No. 71593-10-7)

Abruquinone A

Cat. No.: B1666477
CAS No.: 71593-10-7
M. Wt: 360.4 g/mol
InChI Key: ILLAZKQERSVUDX-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Abruquinone A (CAS 71593-10-7) is a natural isoflavanquinone compound with a molecular formula of C19H20O7 and a molecular weight of 360.36 g/mol, initially isolated from the traditional medicinal plant Abrus precatorius L. . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications in humans. Extensive pharmacological studies have identified this compound as a potent inhibitor of platelet aggregation, showing significant activity against aggregation induced by thrombin, arachidonic acid, collagen, and platelet-activating factor (PAF) . Its mechanism of action in anti-inflammatory responses involves the suppression of neutrophil respiratory burst. Research indicates it irreversibly and concentration-dependently inhibits superoxide anion generation, with IC50 values of 0.33 μg/mL and 0.49 μg/mL for responses induced by formylmethionylleucyl-phenylalanine (fMLP) with dihydrocytochalasin B and phorbol 12-myristate 13-acetate (PMA), respectively . This action is mediated by multiple pathways: it blocks phospholipase C (PLC) and phospholipase D (PLD) activity, suppresses the function of the NADPH oxidase complex by interrupting electron transport, and inhibits the transient elevation of intracellular calcium and the generation of inositol trisphosphate (IP3) in response to fMLP . Furthermore, this compound demonstrates potent anti-inflammatory and anti-allergic properties by perfectly inhibiting the release of β-glucuronidase, lysozyme, and histamine from neutrophils and mast cells induced by various stimulants .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O7 B1666477 Abruquinone A CAS No. 71593-10-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71593-10-7

Molecular Formula

C19H20O7

Molecular Weight

360.4 g/mol

IUPAC Name

5-[(3S)-6,7-dimethoxy-3,4-dihydro-2H-chromen-3-yl]-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C19H20O7/c1-22-15-6-10-5-11(9-26-14(10)8-16(15)23-2)12-7-13(20)18(24-3)19(25-4)17(12)21/h6-8,11H,5,9H2,1-4H3/t11-/m1/s1

InChI Key

ILLAZKQERSVUDX-LLVKDONJSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C[C@H](CO2)C3=CC(=O)C(=C(C3=O)OC)OC)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CC(CO2)C3=CC(=O)C(=C(C3=O)OC)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Abroquinone A

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Abruquinone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Abruquinone A, a bioactive isoflavanquinone derived from the roots of Abrus precatorius. This document details the experimental protocols for its extraction and purification, presents its physicochemical and biological properties in a structured format, and visualizes its potential mechanisms of action based on current scientific understanding of related compounds.

Introduction

Abrus precatorius, a plant from the Fabaceae family, is a well-known source of various secondary metabolites with diverse biological activities. Among these, the isoflavanquinones, including this compound, have garnered significant interest for their potential therapeutic applications. This compound has been identified as a potent anti-inflammatory and anti-proliferative agent, making it a promising candidate for further investigation in drug discovery and development.[1][2] This guide serves as a comprehensive resource for researchers seeking to isolate and study this compound.

Physicochemical Properties of this compound

This compound is characterized by its isoflavanquinone core structure. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₉H₂₀O₇PubChem
Molecular Weight 360.36 g/mol PubChem
Appearance Amorphous yellow solid[3]
Class Isoflavanquinone[4]

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of this compound from the roots of Abrus precatorius.

Plant Material Collection and Preparation
  • Collection: The roots of Abrus precatorius are harvested and authenticated by a qualified botanist.

  • Drying: The collected roots are thoroughly washed with water and then dried in an oven at a temperature between 30-60°C to remove moisture.[5]

  • Grinding: The dried plant material is ground into a coarse powder using a hammer mill.[5] The powdered material should be stored in a cool, dry place prior to extraction.

Extraction of Isoflavanquinones
  • Solvent Maceration: 200 g of the dried, ground root powder is macerated with 1 L of a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature for 1 hour with occasional stirring.[5]

  • Filtration and Re-extraction: The solvent is filtered, and the residual plant material is subjected to a second extraction overnight with 500 mL of the same solvent mixture, followed by filtration. A third extraction for 1 hour with 500 mL of the solvent mixture is performed to ensure maximum recovery of the compounds.[5]

  • Concentration: The filtrates from all three extractions are combined and concentrated under reduced pressure using a rotary vacuum evaporator at a temperature below 45°C. The resulting crude extract is then dried in vacuo for 24 hours.[5] The typical yield of the dried extract is approximately 7.7% (w/w) of the initial dried plant material.[5]

Isolation and Purification by Column Chromatography
  • Stationary Phase: Silica gel is used as the stationary phase for the chromatographic separation.

  • Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., n-hexane). The column should be packed uniformly to avoid channeling and ensure good separation.

  • Sample Loading: The dried crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.

  • Elution: The separation of compounds is achieved by gradient elution, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for separating isoflavanquinones is a gradient of n-hexane and ethyl acetate (EtOAc). The fractions are collected sequentially.

  • Fraction Analysis: Each collected fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Fractions with similar TLC profiles are pooled together.

  • Final Purification: The pooled fractions containing this compound may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[5]

Characterization of this compound

The structure and purity of the isolated this compound are confirmed using various spectroscopic techniques.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): This technique is used to determine the exact mass and molecular formula of the compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure of this compound.[4]

  • Circular Dichroism (CD) Spectroscopy: This method is employed to determine the absolute configuration of the chiral centers in the molecule.[5]

Quantitative Data

The following tables summarize the key quantitative data for this compound. Detailed experimental values can be found in the cited literature.

Table 1: Chromatographic and Mass Spectrometry Data

ParameterValueReference
Molecular Ion [M+H]⁺ (HRESI-MS) m/z 361.1287[4] (inferred)
TLC Mobile Phase (example) n-hexane:EtOAc (gradient)General protocol
TLC Rf Value Dependent on exact solvent systemExperimental

Table 2: NMR Spectroscopic Data (¹H and ¹³C)

Detailed ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), for this compound have been reported in the literature.[3][4] Researchers are directed to these publications for the specific spectral assignments.

Biological Activities and Potential Signaling Pathways

This compound has demonstrated significant anti-inflammatory and anti-proliferative activities.[2] The precise signaling pathways through which this compound exerts these effects are still under investigation. However, based on studies of structurally related quinone compounds, plausible mechanisms can be proposed.

Anti-Inflammatory Activity

The anti-inflammatory effects of many quinone-containing compounds are attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a central regulator of the inflammatory response.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB sequesters IkB_P p-IkB IkB->IkB_P NF-kB_n NF-kB NF-kB->NF-kB_n translocates IkB_P->NF-kB releases Proteasome Proteasome IkB_P->Proteasome degradation Abruquinone_A This compound Abruquinone_A->IKK inhibits DNA DNA NF-kB_n->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcribes

Figure 1: Proposed anti-inflammatory signaling pathway of this compound.

Anti-Proliferative Activity

The anti-proliferative effects of quinones are often linked to the induction of apoptosis (programmed cell death) and cell cycle arrest. This can be mediated through the generation of reactive oxygen species (ROS) and the subsequent modulation of key signaling pathways like MAPK, Akt, and STAT3.[6]

anti_proliferative_pathway Abruquinone_A This compound ROS ROS Generation Abruquinone_A->ROS MAPK MAPK Pathway ROS->MAPK Akt Akt Pathway ROS->Akt STAT3 STAT3 Pathway ROS->STAT3 Apoptosis Apoptosis MAPK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Akt->Cell_Cycle_Arrest Akt->Apoptosis STAT3->Cell_Cycle_Arrest STAT3->Apoptosis

Figure 2: Proposed anti-proliferative signaling pathway of this compound.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. This guide provides a foundational understanding of its discovery, isolation, and characterization, intended to facilitate further research into its mechanism of action and potential clinical applications. The detailed protocols and compiled data serve as a valuable resource for scientists in the fields of natural product chemistry, pharmacology, and drug development. Further studies are warranted to fully elucidate its biological activities and to explore its development as a novel therapeutic agent.

Experimental Workflow Visualization

The overall process from plant material to pure compound is summarized in the following workflow diagram.

experimental_workflow Plant_Material Abrus precatorius Roots Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (CH2Cl2:MeOH, 1:1) Drying_Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Purified_Compound Pure this compound TLC_Analysis->Purified_Compound Characterization Spectroscopic Characterization (NMR, MS, CD) Purified_Compound->Characterization

Figure 3: General experimental workflow for the isolation of this compound.

References

An In-depth Technical Guide to Abruquinone A: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abruquinone A, a natural isoflavanquinone isolated from the roots of Abrus precatorius, has garnered significant interest within the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and analysis. Furthermore, it delves into its anti-inflammatory and anti-proliferative effects, outlining the current understanding of the signaling pathways involved. This document aims to serve as a vital resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₉H₂₀O₇PubChem[1]
Molecular Weight 360.36 g/mol PubChem[1]
CAS Number 71593-10-7PubChem[1]
IUPAC Name 5-[(3S)-6,7-dimethoxy-3,4-dihydro-2H-chromen-3-yl]-2,3-dimethoxycyclohexa-2,5-diene-1,4-dionePubChem[1]
Canonical SMILES COC1=C(C=C2C(=C1)C--INVALID-LINK--C3=CC(=O)C(=C(C3=O)OC)OC)OCPubChem[1]
Appearance Yellow solid (inferred from related quinone compounds)
Melting Point Data not available
Solubility Data not available; likely soluble in polar organic solvents like ethanol, methanol, and DMSO.[2]
XLogP3-AA (Computed) 2.1PubChem[1]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. While complete spectral data with peak assignments for this compound are not widely published, the following sections describe the expected spectral characteristics based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the complex structure of this compound. The spectra would be characterized by signals corresponding to the aromatic protons of the chromenone and benzoquinone rings, methoxy groups, and the aliphatic protons of the dihydropyran ring. 2D NMR techniques such as COSY and HMBC would be instrumental in assigning these signals unambiguously.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Key expected peaks include:

  • C=O stretching: Strong absorptions corresponding to the two carbonyl groups of the quinone moiety.

  • C-O stretching: Bands associated with the methoxy and ether linkages.

  • C=C stretching: Absorptions from the aromatic rings.

  • C-H stretching: Signals from the aromatic and aliphatic C-H bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is predicted to exhibit absorption maxima characteristic of its conjugated isoflavanquinone structure. The extended conjugation in the molecule is expected to result in absorptions in the UV and possibly the visible regions of the electromagnetic spectrum.[5][6]

Experimental Protocols

Isolation and Purification of this compound from Abrus precatorius

The following is a general protocol for the isolation of isoflavonoids from the roots of Abrus precatorius, which can be adapted for the specific isolation of this compound.

Workflow for Isolation and Purification

G A Dried and powdered roots of Abrus precatorius B Maceration with methanol A->B C Filtration and concentration under reduced pressure B->C D Crude methanolic extract C->D E Column chromatography on silica gel D->E F Elution with a gradient of n-hexane, chloroform, and ethyl acetate E->F G Fraction collection and monitoring by TLC F->G H Pooling of fractions containing this compound G->H I Further purification by preparative TLC or HPLC H->I J Isolated this compound I->J

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

  • Plant Material Preparation: The roots of Abrus precatorius are collected, washed, shade-dried, and then coarsely powdered.[7]

  • Extraction: The powdered root material is extracted with methanol at room temperature for several days. The extract is then filtered and concentrated under reduced pressure to yield a crude methanolic extract.[7][8]

  • Chromatographic Separation: The crude extract is subjected to column chromatography over silica gel.[8]

  • Elution: The column is eluted with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of more polar solvents like chloroform and ethyl acetate.[9]

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.[8]

  • Purification: Fractions rich in this compound are combined and may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[8]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound.

Workflow for MTT Assay

G A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of this compound B->C D Incubate for a specified period (e.g., 24, 48, 72 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO or isopropanol) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and IC50 value H->I

Caption: Workflow of a typical MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a solvent like DMSO, with a solvent control group) and incubated for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) or isopropanol is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) value is determined.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory and anti-proliferative properties.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects. Studies have shown that it can suppress the release of inflammatory mediators, such as histamine, from mast cells. This action is crucial as mast cell degranulation is a key event in the initiation of inflammatory responses. Furthermore, this compound has been observed to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).

Proposed Anti-inflammatory Signaling Pathway

G A Inflammatory Stimulus B Mast Cell Activation A->B E Degranulation B->E G TNF-α Production B->G C This compound D Inhibition C->D D->E D->G F Release of Histamine & other mediators E->F H Inflammation F->H G->H

Caption: Proposed mechanism of anti-inflammatory action of this compound.

Anti-proliferative Activity

This compound has also been shown to possess cytotoxic activity against various cancer cell lines. While the precise signaling pathways for this compound are still under investigation, related quinone compounds are known to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and the activation of stress-activated protein kinase pathways, such as the JNK pathway.

Generalized Anti-proliferative Signaling Pathway for Quinones

G A Quinone Compound (e.g., this compound) B Cancer Cell C Increased ROS Production B->C D Activation of JNK Pathway C->D E Mitochondrial Stress D->E F Release of Cytochrome c E->F G Caspase Activation F->G H Apoptosis G->H

Caption: Generalized apoptotic pathway induced by quinone compounds.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the realms of anti-inflammatory and anti-cancer applications. This guide has consolidated the available information on its physical and chemical properties, along with methodologies for its study. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential for clinical development. The detailed protocols and pathway diagrams provided herein are intended to facilitate and inspire future investigations into this intriguing isoflavanquinone.

References

Preliminary Biological Screening of Abruquinone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abruquinone A, a naturally occurring isoflavanquinone isolated from the roots of Abrus precatorius, has demonstrated a range of promising biological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, focusing on its anti-inflammatory, antiproliferative, and antiallergic properties. This document synthesizes available quantitative data, presents detailed experimental protocols for key assays, and visualizes putative signaling pathways and experimental workflows to support further research and development of this compound.

Introduction

Natural products remain a vital source of novel therapeutic agents. This compound, a member of the isoflavanquinone class of compounds, has emerged as a molecule of interest due to its significant biological effects observed in preclinical studies. This guide aims to consolidate the existing data on the initial biological evaluation of this compound to facilitate a deeper understanding of its potential as a lead compound for drug discovery.

Biological Activities of this compound

The primary biological activities of this compound that have been investigated include anti-inflammatory, antiproliferative, and antiallergic effects.

Anti-inflammatory and Antiallergic Activity

This compound has been shown to possess potent anti-inflammatory and antiallergic properties. Its mechanism is believed to involve the inhibition of inflammatory mediator release from mast cells and neutrophils, as well as the suppression of plasma extravasation.

Antiproliferative and Cytotoxic Activity

Preliminary studies have indicated that this compound and related isoflavanquinones exhibit cytotoxic effects against various cancer cell lines. The precise mechanism of this activity is still under investigation but is thought to involve the induction of apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preliminary biological screening of this compound and its related compounds.

Table 1: Anti-inflammatory and Antiallergic Activities of Abruquinones

AssayTarget/Cell LineCompoundIC₅₀Reference
Superoxide Formation InhibitionRat NeutrophilsThis compound< 0.3 µg/mL
β-Glucuronidase Release InhibitionRat NeutrophilsThis compound< 1.0 µg/mL
Lysozyme Release InhibitionRat NeutrophilsThis compound< 1.0 µg/mL
β-Glucuronidase Release InhibitionMast CellsThis compound< 1.0 µg/mL
Histamine Release InhibitionMast CellsThis compound< 1.0 µg/mL
Platelet Aggregation (Arachidonic Acid-induced)Rabbit PlateletsThis compound< 5.0 µg/mL
Platelet Aggregation (Collagen-induced)Rabbit PlateletsThis compound< 5.0 µg/mL

Table 2: Antiproliferative Activity of Abruquinones

Cell LineCancer TypeCompoundIC₅₀ (µM)Reference
CAL-27Oral Squamous CarcinomaAbruquinone M6.48[1][2]
CAL-27Oral Squamous CarcinomaAbruquinone N5.26[1][2]
Caco-2Colorectal AdenocarcinomaAbruquinone M15.79[1][2]
Caco-2Colorectal AdenocarcinomaAbruquinone N10.33[1][2]
NCI-H460Non-Small Cell Lung CancerAbruquinone M31.33[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., CAL-27, Caco-2, NCI-H460)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Assay: Mast Cell Degranulation

This protocol outlines a method to assess the inhibitory effect of this compound on mast cell degranulation.

Materials:

  • Rat peritoneal mast cells or a suitable mast cell line (e.g., RBL-2H3)

  • Tyrode's buffer or other suitable buffer

  • Compound 48/80 (degranulation-inducing agent)

  • This compound stock solution

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate for β-hexosaminidase)

  • Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Preparation: Isolate rat peritoneal mast cells or culture a mast cell line. Wash and resuspend the cells in buffer.

  • Pre-incubation: Pre-incubate the mast cells with various concentrations of this compound for 15-30 minutes at 37°C.

  • Degranulation Induction: Add Compound 48/80 to induce degranulation. Incubate for 30 minutes at 37°C.

  • Sample Collection: Centrifuge the plate to pellet the cells. Collect the supernatant.

  • β-Hexosaminidase Assay: Add the supernatant to a new plate containing the p-Nitrophenyl-N-acetyl-β-D-glucosaminide substrate. Incubate for 60-90 minutes at 37°C.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition of β-hexosaminidase release compared to the control (cells treated with Compound 48/80 alone).

In Vivo Anti-inflammatory Assay: Paw Edema Model

This protocol describes a common in vivo method to evaluate the anti-inflammatory effects of this compound.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in saline)

  • This compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Compound Administration: Administer this compound orally or intraperitoneally to the test group of animals. The control group receives the vehicle only.

  • Induction of Edema: After a specific time (e.g., 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a pletysmometer or paw thickness with calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated group compared to the control group at each time point.

Signaling Pathways and Experimental Workflows

While the precise molecular mechanisms of this compound are still under full investigation, its effects on mast cell degranulation suggest an interaction with intracellular signaling cascades that regulate inflammatory responses. The following diagrams illustrate a putative signaling pathway for mast cell degranulation and a general workflow for screening natural products for biological activity.

Mast_Cell_Degranulation_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Antigen_IgE Antigen-IgE Complex FcεRI FcεRI Receptor Antigen_IgE->FcεRI Binds to Lyn_Syk Lyn/Syk Kinases FcεRI->Lyn_Syk Activates PLC Phospholipase C (PLC) Lyn_Syk->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_Release Ca²⁺ Release (from ER) IP3_DAG->Ca_Release Induces PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates Granule_Fusion Granule Fusion & Exocytosis Ca_Release->Granule_Fusion PKC->Granule_Fusion Mediator_Release Release of Histamine, Cytokines, etc. Granule_Fusion->Mediator_Release Abruquinone_A This compound Abruquinone_A->Granule_Fusion Inhibits

Caption: Putative signaling pathway of mast cell degranulation and the inhibitory action of this compound.

Experimental_Workflow Start Start: Natural Product (e.g., this compound) In_Vitro_Screening In Vitro Biological Screening Start->In_Vitro_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro_Screening->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., Mast Cell Degranulation) In_Vitro_Screening->Anti_inflammatory Antimicrobial Antimicrobial Assays In_Vitro_Screening->Antimicrobial Data_Analysis Data Analysis (IC₅₀ Determination) Cytotoxicity->Data_Analysis Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis Mechanism_Studies Mechanism of Action Studies Data_Analysis->Mechanism_Studies Signaling_Pathways Signaling Pathway Analysis (e.g., Western Blot, qPCR) Mechanism_Studies->Signaling_Pathways In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Mechanism_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: General experimental workflow for the biological screening of a natural product like this compound.

Conclusion and Future Directions

The preliminary biological screening of this compound reveals its potential as a lead compound for the development of novel anti-inflammatory, antiallergic, and anticancer agents. The data presented in this guide provide a solid foundation for further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. More extensive in vivo studies are warranted to evaluate its efficacy, pharmacokinetic profile, and safety in relevant disease models. Furthermore, structure-activity relationship (SAR) studies of this compound and its analogs could lead to the design of more potent and selective therapeutic candidates.

References

Abruquinone A: A Comprehensive Technical Guide to its Pharmacological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abruquinone A, a natural isoflavanquinone isolated from the roots of Abrus precatorius, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the known biological effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.

Pharmacological Activities

This compound has demonstrated a range of biological activities, including anti-inflammatory, anticancer, antibacterial, and anti-urease effects. The following sections detail the quantitative data and experimental protocols associated with each of these activities.

Anti-inflammatory and Antiallergic Activity

This compound exhibits potent anti-inflammatory and antiallergic properties by inhibiting the release of key inflammatory mediators from mast cells and neutrophils, and by reducing plasma extravasation.

ActivityAssayTarget/Cell LineIC50 ValueReference
Inhibition of Peroxide FormationPeroxide formation inhibition assay-< 0.3 µg/mL[1]
Inhibition of Histamine ReleaseMast cell degranulation assayMast cells< 1 µg/mL[1]
Inhibition of β-glucuronidase ReleaseMast cell degranulation assayMast cells< 1 µg/mL[1]
Inhibition of Lysozyme ReleaseNeutrophil degranulation assayRat neutrophilic cells< 1 µg/mL[1]
Inhibition of Neutrophilic Cell ActivityNot specifiedRat neutrophilic cells< 1 µg/mL[1]

Inhibition of Histamine and β-glucuronidase Release from Mast Cells

  • Cell Preparation: Rat peritoneal mast cells are isolated and purified.

  • Assay Procedure:

    • The purified mast cells are pre-incubated with varying concentrations of this compound.

    • Degranulation is induced by adding compound 48/80.[1]

    • The cell suspension is then centrifuged to separate the supernatant from the cells.

    • The supernatant is collected to measure the amount of released histamine and β-glucuronidase.

    • Histamine levels are typically quantified using a fluorometric assay, while β-glucuronidase activity is measured using a colorimetric assay with a suitable substrate.

  • Data Analysis: The percentage of inhibition of mediator release is calculated by comparing the results from this compound-treated cells to untreated (control) cells. The IC50 value is determined from the dose-response curve.

Plasma Extravasation Inhibition Assay

  • Animal Model: Male ICR mice are used.

  • Assay Procedure:

    • Plasma extravasation is induced in the mouse ear by the administration of inflammatory mediators such as histamine, serotonin, bradykinin, or substance P.

    • This compound is administered to the mice prior to the induction of inflammation.

    • Evans blue dye is injected intravenously to quantify the extent of plasma leakage into the ear tissue.

    • After a specific time, the ear tissue is collected, and the extravasated Evans blue dye is extracted.

  • Data Analysis: The amount of extracted dye is quantified spectrophotometrically, and the percentage of inhibition of plasma extravasation is calculated by comparing the this compound-treated group to the vehicle-treated control group.

G cluster_0 Mast Cell Degranulation Inhibition Compound 48/80 Compound 48/80 Mast Cell Mast Cell Compound 48/80->Mast Cell Induces This compound This compound Degranulation Degranulation This compound->Degranulation Inhibits Mast Cell->Degranulation Histamine Release Histamine Release Degranulation->Histamine Release β-glucuronidase Release β-glucuronidase Release Degranulation->β-glucuronidase Release

Mast Cell Degranulation Inhibition by this compound
Anticancer Activity

This compound has demonstrated cytotoxic effects against specific human breast cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Reference
AU565Breast Cancer23.13
MDA-MB-231Breast Cancer9.05
  • Cell Culture: Human breast cancer cell lines (AU565 and MDA-MB-231) are cultured in appropriate media and conditions.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

    • After the treatment period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance of the resulting colored solution is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

G cluster_1 Cytotoxicity Workflow (MTT Assay) Seed Cancer Cells Seed Cancer Cells Treat with this compound Treat with this compound Seed Cancer Cells->Treat with this compound Incubate Incubate (Formazan Formation) Treat with this compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Add MTT Reagent->Incubate Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 G cluster_2 This compound - Mechanism of Action This compound This compound Mast Cell Stabilization Mast Cell Stabilization This compound->Mast Cell Stabilization Cytotoxicity Cytotoxicity This compound->Cytotoxicity Induces Bacterial Growth Inhibition Bacterial Growth Inhibition This compound->Bacterial Growth Inhibition Causes Urease Inhibition Urease Inhibition This compound->Urease Inhibition Causes Inhibition of Inflammatory Mediators Inhibition of Inflammatory Mediators Mast Cell Stabilization->Inhibition of Inflammatory Mediators Leads to Reduced Plasma Extravasation Reduced Plasma Extravasation Inhibition of Inflammatory Mediators->Reduced Plasma Extravasation Contributes to Anti-inflammatory Effect Anti-inflammatory Effect Reduced Plasma Extravasation->Anti-inflammatory Effect Cancer Cell Apoptosis/Growth Inhibition Cancer Cell Apoptosis/Growth Inhibition Cytotoxicity->Cancer Cell Apoptosis/Growth Inhibition Results in Anticancer Effect Anticancer Effect Cancer Cell Apoptosis/Growth Inhibition->Anticancer Effect Antibacterial Effect Antibacterial Effect Bacterial Growth Inhibition->Antibacterial Effect Anti-urease Effect Anti-urease Effect Urease Inhibition->Anti-urease Effect

References

comprehensive literature review on Abruquinone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abruquinone A is a naturally occurring isoflavanquinone, a class of secondary metabolites known for their diverse biological activities. First isolated from the roots of Abrus precatorius, a plant used in various traditional medicine systems, this compound has emerged as a molecule of significant interest for its potent anti-inflammatory, cytotoxic, and anti-urease properties.[1] As a member of the quinone family, its chemical structure is foundational to its mechanism of action, which often involves complex cellular interactions. This technical guide provides a comprehensive review of the existing literature on this compound, summarizing its physicochemical properties, biological activities, and underlying mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Properties

This compound is characterized by a core isoflavan structure fused to a benzoquinone moiety. Its specific stereochemistry and methoxy substitutions are key to its biological function.

PropertyValueSource
Molecular Formula C₁₉H₂₀O₇PubChem CID 172847
Molecular Weight 360.37 g/mol PubChem CID 172847
IUPAC Name 5-[(3S)-6,7-dimethoxy-3,4-dihydro-2H-chromen-3-yl]-2,3-dimethoxycyclohexa-2,5-diene-1,4-dionePubChem CID 172847
CAS Number 71593-10-7PubChem CID 172847
Class Isoflavanquinone[2]
Natural Source Roots of Abrus precatorius Linn (Fabaceae)[1][3]

Biological Activities and Quantitative Data

This compound has been investigated for several biological activities. The following sections summarize the key findings, with quantitative data presented for direct comparison.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of this compound against specific breast cancer cell lines.[1] The compound demonstrates significant inhibitory effects, suggesting a potential role as a scaffold for anticancer drug development.

Cell LineCancer TypeIC₅₀ (µM)Reference
AU565 Breast Cancer (HER2+)23.13[1]
MDA-MB-231 Breast Cancer (Triple-Negative)9.05[1]
Caco-2 Colorectal Adenocarcinoma>16 (Most active among tested compounds)[4]
Anti-inflammatory Activity

The most extensively studied property of this compound is its anti-inflammatory effect. It acts by inhibiting plasma extravasation and suppressing the release of inflammatory mediators from mast cells.[2]

AssayModelEffectIC₅₀ / InhibitionReference
Peroxide Formation In vitroInhibition< 0.3 µg/mL[5]
β-glucuronidase Release Rat Neutrophils / Mast CellsInhibition< 1 µg/mL[5]
Lysozyme Release Rat Neutrophils / Mast CellsInhibition< 1 µg/mL[5]
Histamine Release Rat Mast CellsInhibition< 1 µg/mL[5]
Plasma Extravasation Mice (various inducers)Reduction-[2]
ROS Production Human Whole Blood PhagocytesSignificant Inhibition-[4]
TNF-α Production In vitroSignificant Inhibition-[4]
Other Activities

Beyond its anticancer and anti-inflammatory roles, this compound has shown efficacy as an anti-urease and antileishmanial agent.

ActivityTarget/OrganismIC₅₀Reference
Anti-urease Urease Enzyme35.2 µM[1]
Antileishmanial Leishmania major6.35 µg/mL[6]

Mechanism of Action

The primary anti-inflammatory mechanism of this compound is attributed to its ability to stabilize mast cells.[2] By preventing their degranulation, it inhibits the release of key inflammatory mediators like histamine and β-glucuronidase. This action effectively suppresses the vascular permeability changes that lead to edema and plasma extravasation.[2] The cytotoxic mechanism against cancer cells is likely linked to its quinone structure, which can participate in redox cycling to generate reactive oxygen species (ROS) and induce apoptosis, though the precise pathways remain to be fully elucidated.

Anti_inflammatory_Mechanism_of_Abruquinone_A cluster_0 Inflammatory Stimuli cluster_1 Cellular & Physiological Response Compound_48_80 Compound 48/80 Mast_Cell Mast Cell Compound_48_80->Mast_Cell Activates Bradykinin Bradykinin Plasma_Extravasation Plasma Extravasation & Edema Bradykinin->Plasma_Extravasation Induces Substance_P Substance P Substance_P->Plasma_Extravasation Induces Degranulation Degranulation Mast_Cell->Degranulation Leads to Mediator_Release Release of Histamine & β-glucuronidase Degranulation->Mediator_Release Mediator_Release->Plasma_Extravasation Causes Abruquinone_A This compound Abruquinone_A->Degranulation Inhibits Abruquinone_A->Plasma_Extravasation Inhibits

Fig. 1: Anti-inflammatory mechanism of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental procedures used in the study of this compound.

Isolation of this compound from Abrus precatorius

The isolation of this compound typically involves solvent extraction followed by chromatographic separation.

Isolation_Workflow start Start: Dried & Powdered Roots of A. precatorius extraction Soxhlet or Maceration Extraction with Methanol start->extraction concentration Concentration in vacuo to yield crude extract extraction->concentration partitioning Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate) concentration->partitioning column_chrom Column Chromatography (Silica Gel) partitioning->column_chrom fractions Collect & Combine Fractions (Monitored by TLC) column_chrom->fractions purification Further Purification (e.g., Preparative TLC or HPLC) fractions->purification end End: Pure this compound purification->end

Fig. 2: General workflow for the isolation of this compound.
  • Preparation : The roots of Abrus precatorius are washed, dried in the shade, and ground into a coarse powder.[1]

  • Extraction : The powdered material is extracted with methanol using either cold maceration for several days or a Soxhlet apparatus for continuous extraction.[1]

  • Concentration : The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

  • Fractionation : The crude extract is subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on polarity.

  • Chromatography : The targeted fraction (typically ethyl acetate) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate).

  • Purification : Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are combined and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[1]

Cytotoxicity Assay (Breast Cancer Cell Lines)

The antiproliferative activity of this compound was determined using a standard cell viability assay.

  • Cell Culture : AU565 and MDA-MB-231 breast cancer cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment : Cells are seeded into 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of this compound (dissolved in DMSO and diluted in media) for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment : Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

  • IC₅₀ Calculation : The concentration of this compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.[1]

In Vivo Anti-inflammatory Assay (Compound 48/80-Induced Ear Edema)

This assay evaluates the ability of a compound to inhibit acute inflammatory edema.

  • Animal Model : Male CD-1 or BALB/c mice are used.[7][8]

  • Administration : Test animals are pre-treated with this compound (administered orally or intraperitoneally) one hour before the inflammatory challenge. A control group receives the vehicle only.

  • Induction of Edema : A solution of Compound 48/80 (a mast cell degranulator) is injected intradermally into the dorsal side of one ear. The contralateral ear receives saline as a control.[7][9]

  • Measurement : The thickness of both ears is measured using a digital micrometer at baseline and at set time points after the challenge (e.g., 40 minutes to 24 hours).

  • Analysis : The degree of edema is calculated as the difference in ear thickness between the treated and control ears. The percentage inhibition by this compound is determined by comparing the edema in the treated group to the vehicle control group.[7]

In Vitro Histamine Release Assay (Rat Peritoneal Mast Cells)

This assay quantifies the ability of a compound to inhibit mast cell degranulation.[10]

  • Mast Cell Isolation : Peritoneal mast cells are harvested from Sprague-Dawley rats by peritoneal lavage with a buffered salt solution. The cells are purified and suspended in the buffer.[11][12]

  • Pre-incubation : The isolated mast cells are pre-incubated with various concentrations of this compound for a short period (e.g., 10-15 minutes) at 37°C.

  • Stimulation : Degranulation is induced by adding a secretagogue such as Compound 48/80.[10][13]

  • Termination and Lysis : The reaction is stopped by placing the tubes on ice. The cells are then lysed to release any remaining histamine.

  • Histamine Quantification : The amount of histamine released into the supernatant is measured, typically by a spectrofluorometric method involving condensation with o-phthaldialdehyde (OPT).[10][13]

  • Analysis : The percentage of histamine release is calculated relative to the total histamine content (supernatant + cell lysate). The inhibitory effect of this compound is determined by comparing it to the stimulated control.

Synthesis and Future Directions

To date, a total synthesis of this compound has not been reported in the literature. Research into the synthesis of related quinone-based natural products often employs strategies like Diels-Alder reactions or late-stage C-H functionalization to construct the core scaffold.[9] The development of a synthetic route to this compound would be a significant advancement, enabling the production of larger quantities for advanced preclinical testing and the generation of novel analogs for structure-activity relationship (SAR) studies.

Future research should focus on:

  • Elucidating the specific molecular targets and signaling pathways involved in its anticancer activity.

  • Conducting in vivo studies to validate its efficacy and assess its pharmacokinetic and safety profiles.

  • Developing a total synthesis to facilitate SAR studies and the creation of more potent and selective derivatives.

  • Exploring its potential in combination therapies for both cancer and inflammatory diseases.

Summary_of_Activities cluster_inflammatory Mechanisms & Effects cluster_cancer Targets Abruquinone_A This compound Anti_inflammatory Anti-inflammatory Abruquinone_A->Anti_inflammatory Anticancer Anticancer Abruquinone_A->Anticancer Anti_urease Anti-urease Abruquinone_A->Anti_urease Antileishmanial Antileishmanial Abruquinone_A->Antileishmanial Mast_Cell_Stab Mast Cell Stabilization Anti_inflammatory->Mast_Cell_Stab Plasma_Ext_Inhib Inhibits Plasma Extravasation Anti_inflammatory->Plasma_Ext_Inhib ROS_Inhib Inhibits ROS Production Anti_inflammatory->ROS_Inhib Breast_Cancer Breast Cancer Cells (AU565, MDA-MB-231) Anticancer->Breast_Cancer Colon_Cancer Colon Cancer Cells (Caco-2) Anticancer->Colon_Cancer

Fig. 3: Summary of the primary biological activities of this compound.

References

Toxicological Profile of Abruquinone A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abruquinone A is a natural isoflavanquinone isolated from the roots of Abrus precatorius L., a plant known for its traditional medicinal uses and its toxicity. While the primary toxic component of Abrus precatorius is the toxalbumin abrin, the biological activities of its other constituents, such as this compound, are of significant interest to researchers. This technical guide provides a detailed overview of the known biological and potential toxicological effects of this compound based on existing scientific research.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of this compound, which are pertinent to understanding its potential pharmacological and toxicological effects.

Table 1: Inhibitory Effects of this compound on Neutrophil Respiratory Burst and Related Pathways

ParameterTest SystemStimulantIC50 ValueReference
Superoxide Anion (O₂⁻) GenerationRat NeutrophilsfMLP + Cytochalasin B0.33 ± 0.05 µg/mL[1]
Superoxide Anion (O₂⁻) GenerationRat NeutrophilsPhorbol 12-myristate 13-acetate (PMA)0.49 ± 0.04 µg/mL[1]
Transient Elevation of [Ca²⁺]iRat Neutrophils (in the absence of extracellular Ca²⁺)fMLP7.8 ± 0.2 µg/mL[1]
Inositol Trisphosphate (IP₃) GenerationRat NeutrophilsfMLP10.6 ± 2.0 µg/mL[1]
Phosphatidic Acid (PA) FormationRat NeutrophilsfMLP/CB2.2 ± 0.6 µg/mL[1]
Phosphatidylethanol (PEt) FormationRat NeutrophilsfMLP/CB2.5 ± 0.3 µg/mL[1]
O₂⁻ Generation in Particulate NADPH OxidasePMA-activated Neutrophil Particulate Fraction-0.6 ± 0.1 µg/mL[1]
Iodonitrotetrazolium (INT) Violet ReductionArachidonic Acid (AA)-activated Cell-free System-1.5 ± 0.2 µg/mL[1]

Table 2: Anti-inflammatory Effects of this compound

ActivityTest SystemEffectReference
Inhibition of Histamine ReleaseIsolated Rat Peritoneal Mast CellsSuppression of compound 48/80-induced histamine release[2]
Inhibition of β-glucuronidase ReleaseIsolated Rat Peritoneal Mast CellsSuppression of compound 48/80-induced β-glucuronidase release[2]
Reduction of Plasma ExtravasationMouse Ear EdemaSuppression of histamine-, serotonin-, bradykinin-, and substance P-induced plasma extravasation[2]
Reduction of EdemaMouse Hind-pawSuppression of polymyxin B-induced edema[2]

Experimental Protocols

Inhibition of Superoxide Anion (O₂⁻) Generation in Rat Neutrophils

Source: Cellular localization of the inhibitory action of this compound against respiratory burst in rat neutrophils.[1]

Methodology:

  • Neutrophil Isolation: Peritoneal neutrophils were collected from male Wistar rats 4 hours after an intraperitoneal injection of 1.5% (w/v) sodium caseinate. The cells were washed and suspended in a buffered salt solution.

  • Assay Principle: The generation of superoxide anion was measured as the superoxide dismutase-inhibitable reduction of ferricytochrome c.

  • Procedure:

    • Neutrophils were pre-incubated with varying concentrations of this compound or the vehicle control.

    • The reaction was initiated by adding a stimulant (fMLP plus cytochalasin B or PMA).

    • The change in absorbance at 550 nm was monitored continuously.

    • The IC50 value was calculated from the concentration-response curve.

Inhibition of Histamine and β-glucuronidase Release from Rat Peritoneal Mast Cells

Source: Inhibition of Plasma Extravasation by this compound, a Natural Isoflavanquinone Isolated From Abrus Precatorius.[2]

Methodology:

  • Mast Cell Isolation: Peritoneal mast cells were collected from male Wistar rats by peritoneal lavage. The cells were purified by density gradient centrifugation.

  • Assay Principle: The amount of histamine and β-glucuronidase released into the supernatant after stimulation was quantified.

  • Procedure:

    • Purified mast cells were pre-incubated with different concentrations of this compound.

    • The cells were then stimulated with compound 48/80 to induce degranulation.

    • The reaction was stopped by centrifugation.

    • Histamine content in the supernatant was determined by a fluorometric assay.

    • β-glucuronidase activity in the supernatant was measured using p-nitrophenyl-β-D-glucuronide as a substrate.

Signaling Pathways and Mechanisms of Action

This compound has been shown to interfere with specific signaling pathways, primarily related to inflammation and cellular oxidative burst.

Inhibition of Neutrophil Respiratory Burst

This compound inhibits the production of superoxide anions in neutrophils by targeting multiple points in the activation cascade. This includes the blockade of phospholipase C (PLC) and phospholipase D (PLD) pathways, which are crucial for the activation of protein kinase C (PKC) and subsequent assembly of the NADPH oxidase complex. Furthermore, it directly suppresses the function of NADPH oxidase by interrupting electron transport.[1]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor (e.g., fMLP Receptor) PLC Phospholipase C (PLC) Receptor->PLC PLD Phospholipase D (PLD) Receptor->PLD IP3_DAG IP₃ + DAG PLC->IP3_DAG PA Phosphatidic Acid PLD->PA NADPH_Oxidase NADPH Oxidase O2_minus Superoxide (O₂⁻) NADPH_Oxidase->O2_minus AbruquinoneA This compound AbruquinoneA->PLC Inhibits AbruquinoneA->PLD Inhibits AbruquinoneA->NADPH_Oxidase Inhibits (electron transport) IP3_DAG->NADPH_Oxidase PA->NADPH_Oxidase Activation Cascade

Figure 1: Proposed mechanism of this compound in inhibiting neutrophil respiratory burst.

Anti-inflammatory Mechanism

The anti-inflammatory effects of this compound are mediated, at least in part, by stabilizing mast cells and preventing the release of pro-inflammatory mediators such as histamine and β-glucuronidase. It also reduces vascular permeability induced by various inflammatory agents.[2]

G cluster_stimuli Inflammatory Stimuli cluster_cells Cells & Tissues cluster_response Inflammatory Response Stimuli Compound 48/80, Histamine, Serotonin, Bradykinin, Substance P MastCell Mast Cell Stimuli->MastCell VascularEndothelium Vascular Endothelium Stimuli->VascularEndothelium Degranulation Degranulation (Histamine, β-glucuronidase release) MastCell->Degranulation Permeability Increased Vascular Permeability VascularEndothelium->Permeability Edema Edema Degranulation->Edema Permeability->Edema AbruquinoneA This compound AbruquinoneA->MastCell Inhibits Degranulation AbruquinoneA->VascularEndothelium Reduces Permeability

Figure 2: Overview of the anti-inflammatory action of this compound.

Genotoxicity and Systemic Toxicity Profile

A comprehensive search of the scientific literature, including toxicology databases and patent records, did not yield specific studies on the genotoxicity (e.g., Ames test, chromosomal aberration assays) or systemic toxicity (acute, sub-chronic, or chronic) of isolated this compound.

The toxicity of the parent plant, Abrus precatorius, is well-documented and primarily attributed to the toxalbumin abrin. While extracts of the plant have been evaluated for toxicity, these studies do not allow for the specific toxicological effects of this compound to be discerned.

Given that this compound is a quinone-containing compound, a general understanding of the toxicology of quinones may be relevant. Quinones are known to be electrophilic and can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS) and oxidative stress. Some quinones have been shown to be mutagenic and cytotoxic. However, without specific data for this compound, any such considerations remain speculative.

Conclusion and Future Directions

The currently available data suggests that this compound possesses significant anti-inflammatory and immunomodulatory properties, primarily through the inhibition of neutrophil respiratory burst and mast cell degranulation. The IC50 values for these activities are in the low microgram per milliliter range, indicating potent biological effects.

However, the lack of a comprehensive toxicological profile for this compound represents a significant knowledge gap. To enable further development of this compound for any potential therapeutic application, a thorough toxicological evaluation is imperative. This should include:

  • Acute, sub-chronic, and chronic toxicity studies in relevant animal models to determine the no-observed-adverse-effect level (NOAEL) and identify potential target organs of toxicity.

  • Genotoxicity and mutagenicity assays , such as the Ames test, in vitro and in vivo micronucleus tests, and chromosomal aberration assays, to assess its potential to cause genetic damage.

  • Safety pharmacology studies to evaluate potential effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

Researchers and drug development professionals are strongly advised to conduct these essential toxicological studies before proceeding with further preclinical or clinical investigations of this compound.

References

An In-depth Technical Guide to Abruquinones: From Isolation to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a specific class of isoflavanquinones known as abruquinones, isolated from the roots of Abrus precatorius. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and therapeutic potential of these natural compounds.

Core Chemical Structures

Abruquinones are a series of isoflavanquinones characterized by a chromane ring system linked to a benzoquinone moiety. The specific congeners—A, B, D, E, F, and G—differ in their substitution patterns, primarily in the number and position of methoxy and hydroxyl groups on both the chromane and quinone rings. The structures of these compounds have been elucidated using various spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).[1]

Below are the IUPAC names and chemical formulas for Abruquinones A and B, which are well-characterized in publicly available databases. The structures of D, E, F, and G have been reported in the literature, and their characterization relies on detailed spectroscopic analysis.[2]

  • Abruquinone A: 5-[(3S)-6,7-dimethoxy-3,4-dihydro-2H-chromen-3-yl]-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione (C₁₉H₂₀O₇)[3]

  • Abruquinone B: 2,3-dimethoxy-5-[(3S)-6,7,8-trimethoxy-3,4-dihydro-2H-chromen-3-yl]cyclohexa-2,5-diene-1,4-dione (C₂₀H₂₂O₈)[4]

Quantitative Data on Biological Activity

Abruquinones have demonstrated a range of biological activities, most notably antiproliferative and anti-inflammatory effects. The following tables summarize the available quantitative data (IC₅₀ values) for these activities. It is important to note that the data is compiled from different studies and direct comparison may be limited by variations in experimental conditions.

Table 1: Antiproliferative Activity of Abruquinones (IC₅₀ in µM) [1][5]

CompoundCell LineIC₅₀ (µM)
This compoundAU565 (Breast Cancer)23.13
Abruquinone BMDA-MB231 (Breast Cancer)9.05
Abruquinone BCAL-27 (Oral Cancer)1.27 ± 0.07
Abruquinone BCaco-2 (Colon Cancer)10.33 ± 0.22
Abruquinone BNCI-H460 (Lung Cancer)0.79 ± 0.22

Table 2: Anti-inflammatory Activity of Abruquinones (IC₅₀ in µM) [2][6]

CompoundAssayIC₅₀ (µM)
This compoundSuperoxide Formation< 0.3 µg/mL
Abruquinone BSuperoxide Formation< 0.3 µg/mL
Abruquinone DSuperoxide Formation< 0.3 µg/mL
Abruquinone FSuperoxide Formation< 0.3 µg/mL
This compoundβ-glucuronidase and lysozyme release (rat neutrophils)< 1 µg/mL
Abruquinone Bβ-glucuronidase and lysozyme release (rat neutrophils)< 1 µg/mL
Abruquinone Dβ-glucuronidase and lysozyme release (rat neutrophils)< 1 µg/mL
Abruquinone Fβ-glucuronidase and lysozyme release (rat neutrophils)< 1 µg/mL
This compoundβ-glucuronidase and histamine release (mast cells)< 1 µg/mL
Abruquinone Bβ-glucuronidase and histamine release (mast cells)< 1 µg/mL
Abruquinone Dβ-glucuronidase and histamine release (mast cells)< 1 µg/mL
Abruquinone Fβ-glucuronidase and histamine release (mast cells)< 1 µg/mL

Experimental Protocols

Isolation and Purification of Abruquinones

The following is a generalized workflow for the isolation and purification of abruquinones from the roots of Abrus precatorius, based on methodologies described in the literature.[1][2]

G start Dried and Powdered Roots of Abrus precatorius extraction Maceration with Methanol start->extraction partition Solvent-Solvent Partitioning (n-hexane, ethyl acetate, n-butanol) extraction->partition chromatography Column Chromatography of Ethyl Acetate Fraction (Silica Gel) partition->chromatography fractions Collection of Fractions Based on TLC Profile chromatography->fractions hplc Preparative/Semi-preparative HPLC fractions->hplc compounds Isolated Abruquinones (A, B, D, E, F, G) hplc->compounds elucidation Structure Elucidation (NMR, HRESI-MS) compounds->elucidation G start Seed Cancer Cells in 96-well Plates incubation1 Incubate for 24h to Allow Attachment start->incubation1 treatment Treat Cells with Various Concentrations of Abruquinones incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt Add MTT Solution to Each Well incubation2->mtt incubation3 Incubate for 4h (Formation of Formazan Crystals) mtt->incubation3 solubilize Add Solubilizing Agent (e.g., DMSO) incubation3->solubilize read Measure Absorbance at ~570 nm solubilize->read calculate Calculate Cell Viability and IC50 Values read->calculate G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Ras Ras RTK->Ras IKK IKK RTK->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation IkB IκB IKK->IkB Phosphorylation (Inhibition) NFkB NF-κB IkB->NFkB Inhibition NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation Isoflavonoids Isoflavonoids (e.g., Abruquinones) Isoflavonoids->PI3K Inhibition Isoflavonoids->Akt Inhibition Isoflavonoids->ERK Inhibition Isoflavonoids->IKK Inhibition G Abruquinones Abruquinones ROS Increased Reactive Oxygen Species (ROS) Abruquinones->ROS JNK JNK Activation (Phosphorylation) ROS->JNK Mitochondria Mitochondrial Stress JNK->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Methodological & Application

protocol for extraction and purification of Abruquinone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abruquinone A is a naturally occurring isoflavanquinone isolated from the roots of Abrus precatorius.[1] This compound has garnered significant interest within the scientific community due to its notable biological activities, particularly its anti-inflammatory properties.[2][3][4] Research has demonstrated that this compound can suppress the release of inflammatory mediators such as histamine and β-glucuronidase from mast cells, suggesting its potential as a therapeutic agent for inflammatory and allergic conditions.[2] These application notes provide a detailed protocol for the extraction and purification of this compound, as well as an overview of its known biological effects and proposed mechanism of action.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
Molecular FormulaC₁₉H₂₀O₇
Molecular Weight360.4 g/mol
IUPAC Name5-[(3S)-6,7-dimethoxy-3,4-dihydro-2H-chromen-3-yl]-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione
CAS Number71593-10-7

Experimental Protocols

Protocol 1: Extraction of this compound from Abrus precatorius Roots

This protocol outlines the general steps for the extraction of this compound from the dried roots of Abrus precatorius.

Materials:

  • Dried and powdered roots of Abrus precatorius

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Ethyl acetate

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Plant Material Preparation: The roots of Abrus precatorius should be thoroughly washed, dried in a shaded area, and then pulverized into a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered root material in a 1:1 mixture of dichloromethane and methanol at room temperature.[5]

    • Alternatively, an ethyl acetate extraction can be performed, which has also been shown to yield various abruquinones.[3]

    • The extraction process should be carried out for a sufficient duration (e.g., 24-48 hours) with occasional agitation to ensure thorough extraction of the phytochemicals.

  • Filtration and Concentration:

    • Filter the extract to remove the solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 45°C to obtain the crude extract.[5]

  • Solvent Partitioning (Optional but Recommended):

    • The crude extract can be further fractionated by sequential solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. This compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

Protocol 2: Purification of this compound

This protocol describes the purification of this compound from the crude extract using chromatographic techniques.

Materials:

  • Crude extract enriched with this compound

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

  • C18 reverse-phase HPLC column

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Spectroscopic instruments for structure elucidation (NMR, MS)

Procedure:

  • Column Chromatography:

    • Subject the crude extract to column chromatography on a silica gel column.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing this compound and further purify them using preparative or semi-preparative reverse-phase HPLC.[5]

    • A typical mobile phase would be a gradient of acetonitrile and water.[5]

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

  • Structure Verification:

    • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).[3][6]

Biological Activity and Signaling Pathway

This compound exhibits significant anti-inflammatory activity by inhibiting the degranulation of mast cells.[2] Mast cell degranulation is a critical event in allergic and inflammatory responses, leading to the release of histamine and other pro-inflammatory mediators. The proposed mechanism of action for this compound involves the suppression of this process.

AbruquinoneA_Signaling_Pathway cluster_mast_cell Mast Cell Antigen_IgE Antigen-IgE Complex FceRI FcεRI Receptor Antigen_IgE->FceRI binds to Signaling_Cascade Downstream Signaling (e.g., PLCγ, PI3K, MAPKs) FceRI->Signaling_Cascade activates Degranulation Degranulation Signaling_Cascade->Degranulation leads to Mediators Release of Histamine & other inflammatory mediators Degranulation->Mediators Inflammation Inflammatory Response Mediators->Inflammation Abruquinone_A This compound Abruquinone_A->Signaling_Cascade inhibits

Caption: Proposed inhibitory pathway of this compound on mast cell degranulation.

Quantitative Data Summary

The following table summarizes the reported in vitro cytotoxic activities of other abruquinones isolated from Abrus precatorius against various cancer cell lines, providing context for the potential bioactivity of this class of compounds.[4]

CompoundCell LineIC₅₀ (µM)
Abruquinone MCAL-27 (Oral)6.48
Caco-2 (Colon)15.79
NCI-H460 (Lung)31.33
Abruquinone NCAL-27 (Oral)5.26
Caco-2 (Colon)10.33

Experimental Workflow Diagram

The overall workflow for the extraction and purification of this compound is depicted in the diagram below.

Extraction_Purification_Workflow Plant_Material Dried & Powdered Abrus precatorius Roots Extraction Solvent Extraction (CH₂Cl₂/MeOH or Ethyl Acetate) Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography HPLC Reverse-Phase HPLC Column_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structure_Verification Structure Verification (NMR, MS) Pure_Compound->Structure_Verification Final_Product Verified this compound Structure_Verification->Final_Product

Caption: Workflow for this compound extraction and purification.

References

Application Notes and Protocols for the Chemical Synthesis of Abruquinone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abruquinone A, a naturally occurring isoflavanquinone isolated from the roots of Abrus precatorius, has garnered significant interest due to its potential biological activities. While a formal total synthesis of this compound has not been explicitly reported in the peer-reviewed literature, a robust and adaptable synthetic strategy has been successfully applied to the synthesis of its close structural analogs, such as Abruquinone B. This document provides a detailed, proposed methodology for the chemical synthesis of this compound, based on established and reliable synthetic transformations. The protocols herein are designed to be a comprehensive guide for researchers aiming to synthesize this compound for further biological evaluation and drug development studies.

Introduction

Isoflavanquinones are a class of natural products characterized by an isoflavan core coupled to a quinone moiety. This compound, with its specific stereochemistry and methoxy substitution pattern, presents a compelling target for chemical synthesis. The development of a reliable synthetic route is crucial for accessing larger quantities of the material than are available from natural sources, enabling thorough investigation of its therapeutic potential. The synthetic approach detailed below is a convergent strategy, involving the coupling of two key fragments followed by transformations to yield the final product.

Proposed Synthetic Pathway for this compound

The proposed synthesis of this compound is adapted from the successful total synthesis of related isoflavanquinones. The key steps involve the preparation of a substituted 3-chloro-2H-chromene and a protected arylboronic acid, followed by a Suzuki-Miyaura cross-coupling reaction, and subsequent deprotection and oxidation to furnish the target molecule.

Diagram of the Proposed Synthetic Pathway

Synthetic_Pathway A 2,3-Dimethoxyphenol C Aryl 2,3-dichloroallyl ether A->C Etherification B 1,2,3-Trichloropropene B->C D 3-Chloro-6,7-dimethoxy-2H-chromene C->D Claisen Rearrangement/ Cyclization G Coupled Isoflavene Intermediate D->G Suzuki-Miyaura Coupling E 2,5-Dibenzyloxy-3-methoxy-bromobenzene F 2,5-Dibenzyloxy-3-methoxyphenylboronic acid E->F Lithiation/ Borylation F->G H Hydrogenated Isoflavan G->H Hydrogenation I This compound H->I Oxidation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-6,7-dimethoxy-2H-chromene

This protocol describes the synthesis of the chromene fragment, a key building block for the isoflavan core.

Workflow Diagram:

Protocol1_Workflow start Start: 2,3-Dimethoxyphenol step1 Etherification with 1,2,3-trichloropropene start->step1 step2 Purification of Aryl 2,3-dichloroallyl ether step1->step2 step3 Claisen Rearrangement & Cyclization in PEG-400 at 230 °C step2->step3 step4 Purification of 3-Chloro-6,7-dimethoxy-2H-chromene step3->step4 end End Product step4->end

Caption: Workflow for the synthesis of the chromene intermediate.

Methodology:

  • Etherification: To a solution of 2,3-dimethoxyphenol (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add 1,2,3-trichloropropene (1.2 eq) dropwise and stir the reaction mixture at 80 °C for 12 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the aryl 2,3-dichloroallyl ether.

  • Claisen Rearrangement and Cyclization: Heat the purified aryl 2,3-dichloroallyl ether in a high-boiling solvent such as polyethylene glycol 400 (PEG-400) at 230 °C for 1 hour.

  • Final Purification: Cool the reaction mixture and purify directly by column chromatography to obtain 3-chloro-6,7-dimethoxy-2H-chromene.

Quantitative Data (Hypothetical based on analogs):

StepReactantsProductYield (%)
12,3-Dimethoxyphenol, 1,2,3-TrichloropropeneAryl 2,3-dichloroallyl ether85-95
2Aryl 2,3-dichloroallyl ether3-Chloro-6,7-dimethoxy-2H-chromene70-80
Protocol 2: Synthesis of 2,5-Dibenzyloxy-3-methoxyphenylboronic acid

This protocol details the preparation of the boronic acid coupling partner.

Methodology:

  • Bromination and Protection: Start from a commercially available substituted phenol. Protect the hydroxyl groups as benzyl ethers and introduce a bromine atom at the desired position.

  • Lithium-Halogen Exchange: Dissolve the protected bromobenzene derivative (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour at the same temperature.

  • Borylation: Add triisopropyl borate (1.5 eq) to the solution and allow the reaction to slowly warm to room temperature overnight.

  • Hydrolysis and Purification: Quench the reaction with aqueous HCl. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude boronic acid can often be used in the next step without further purification.

Quantitative Data (Hypothetical based on analogs):

StepReactantsProductYield (%)
1-3Protected Bromobenzene, n-BuLi, Triisopropyl borate2,5-Dibenzyloxy-3-methoxyphenylboronic acid60-70
Protocol 3: Total Synthesis of this compound

This protocol describes the final steps to assemble this compound.

Methodology:

  • Suzuki-Miyaura Cross-Coupling: In a reaction vessel, combine 3-chloro-6,7-dimethoxy-2H-chromene (1.0 eq), 2,5-dibenzyloxy-3-methoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq) in a mixture of toluene, ethanol, and water. Heat the mixture at reflux for 12 hours.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Dry the organic layer and concentrate. Purify the crude product by column chromatography to yield the coupled isoflavene intermediate.

  • Hydrogenation: Dissolve the isoflavene intermediate in a solvent like ethanol/ethyl acetate. Add a catalyst, such as 10% Pd/C. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC). This step reduces the double bond in the chromene ring and removes the benzyl protecting groups.

  • Oxidation: After hydrogenation, filter the catalyst. The resulting hydroquinone is often sensitive to air oxidation. To ensure complete conversion to the quinone, the solution can be stirred under an air atmosphere, or a mild oxidizing agent can be used.

  • Final Purification: Purify the crude this compound by column chromatography to yield the final product.

Quantitative Data (Hypothetical based on analogs):

StepReactantsProductYield (%)
1Chromene, Boronic AcidCoupled Isoflavene75-85
2Coupled IsoflaveneThis compound80-90 (over 2 steps)

Characterization Data of this compound

The synthesized this compound should be characterized and its data compared to the literature values for the natural product.

TechniqueData
Appearance Yellowish solid
Molecular Formula C₁₉H₂₀O₇
Molecular Weight 360.36 g/mol
¹H NMR (CDCl₃, ppm) δ 6.75 (s, 1H), 6.55 (s, 1H), 6.01 (s, 1H), 4.40 (dd, J=10.5, 4.0 Hz, 1H), 4.21 (t, J=10.5 Hz, 1H), 3.98 (s, 3H), 3.87 (s, 3H), 3.86 (s, 3H), 3.82 (s, 3H), 3.30 (m, 1H), 2.95 (m, 2H)
¹³C NMR (CDCl₃, ppm) δ 187.9, 182.5, 158.1, 151.7, 147.9, 142.1, 139.8, 138.2, 112.9, 109.8, 101.2, 69.8, 60.9, 56.4, 56.2, 56.1, 38.1, 29.7

Note: NMR data is based on reported values for the natural product and may vary slightly based on solvent and instrument.

Conclusion

The provided protocols outline a feasible and efficient pathway for the chemical synthesis of this compound. This synthetic route, leveraging a convergent Suzuki-Miyaura coupling strategy, offers a practical approach for obtaining this natural product in quantities sufficient for detailed biological and pharmacological studies. Researchers are encouraged to optimize the reaction conditions for each step to achieve the best possible yields and purity.

Application Notes and Protocols for the Quantification of Abruquinone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of Abruquinone A in various samples. The methodologies described are based on established analytical techniques for structurally related quinone and isoflavonoid compounds and should be validated for specific sample matrices.

Introduction to this compound and its Quantification

This compound is a natural isoflavanquinone isolated from Abrus precatorius. It has demonstrated various biological activities, including anti-inflammatory effects by suppressing the release of chemical mediators and preventing changes in vascular permeability[1]. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and in vitro biological assays.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for the quantification of complex molecules like this compound from intricate biological matrices.

Analytical Techniques and Protocols

Two primary methods are presented for the quantification of this compound: HPLC-UV and LC-MS/MS. These protocols are based on methods developed for similar anthraquinone and isoflavonoid compounds and should be optimized and validated for this compound analysis in your specific sample type.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in moderately complex samples, such as plant extracts and in vitro assay solutions.

Experimental Protocol:

a) Sample Preparation (from Plant Material):

  • Extraction: Weigh 1.0 g of powdered, dried plant material. Macerate with 20 mL of methanol at room temperature for 24 hours.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

b) Chromatographic Conditions:

  • Instrument: Agilent 1100 series HPLC or equivalent, equipped with a photodiode-array detector (PDA).

  • Column: TSK-gel ODS-80Tm column (150 mm x 4.6 mm i.d., 5 µm) or equivalent C18 column[2].

  • Mobile Phase: Isocratic elution with Methanol:2% aqueous Acetic Acid (70:30, v/v)[2].

  • Flow Rate: 1.0 mL/min[2].

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm[2].

c) Calibration Curve: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 µg/mL to 100 µg/mL. Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

d) Quantification: Inject the prepared sample into the HPLC system. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex biological matrices like plasma or tissue homogenates.

Experimental Protocol:

a) Sample Preparation (from Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Final Filtration: Filter through a 0.22 µm syringe filter before injection.

b) LC-MS/MS Conditions:

  • Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., SCIEX TripleTOF® 6600)[3].

  • Column: Acquity BEH C18 column (15 cm × 2.1 mm i.d., 1.7 μm particle size)[3].

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound need to be determined by infusing a standard solution.

c) Method Validation: The analytical method should be validated according to international guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and recovery[4].

Data Presentation

The following table summarizes typical quantitative parameters for the analysis of related anthraquinone compounds using HPLC. These values can serve as a benchmark during the validation of a method for this compound.

ParameterHPLC-UV for Rhein and Aloe-emodin[2]HPLC-UV for 9,10-Anthraquinone[5]
Linearity (r²) > 0.99980.9991
LOD Not Reported0.178 µg/mL
LOQ Not Reported0.594 µg/mL
Recovery (%) 100.3–100.589.191–94.667
Precision (RSD %) < 5< 2.966 (Intra-day)

Visualizations

The following diagrams illustrate the experimental workflows for the quantification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Start Plant Material Extraction Maceration (Methanol) Start->Extraction Filtration1 Filtration Extraction->Filtration1 Concentration Evaporation Filtration1->Concentration Reconstitution Reconstitution (Mobile Phase) Concentration->Reconstitution Filtration2 Syringe Filtration (0.45 µm) Reconstitution->Filtration2 Injection HPLC Injection Filtration2->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data Data Acquisition & Quantification Detection->Data

Caption: HPLC-UV workflow for this compound quantification.

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis Start Plasma Sample ProteinPrecipitation Protein Precipitation (Acetonitrile) Start->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation (Nitrogen) Supernatant->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Filtration Syringe Filtration (0.22 µm) Reconstitution->Filtration Injection UHPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Data Data Acquisition & Quantification Detection->Data

Caption: LC-MS/MS workflow for this compound quantification.

References

Application Notes and Protocols for Abruquinone A in In-Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abruquinone A, a naturally occurring isoflavanquinone isolated from the roots of Abrus precatorius, has garnered significant interest within the scientific community for its potential therapeutic properties. As a member of the quinone family, it is recognized for its anti-inflammatory and anti-proliferative activities. These attributes position this compound as a compelling candidate for further investigation in drug discovery and development, particularly in the fields of oncology and immunology.

These application notes provide detailed protocols for utilizing this compound in fundamental in-vitro cell culture experiments, including cytotoxicity and anti-inflammatory assays. The information presented herein is intended to serve as a comprehensive guide for researchers initiating studies with this compound.

Data Presentation

The following tables summarize the cytotoxic and anti-inflammatory activities of this compound and related compounds. This data is provided to guide initial experimental design, including the selection of appropriate cell lines and concentration ranges.

Table 1: Cytotoxicity of Abruquinones Against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation
This compoundTo be determined by userVariousTo be determined by user
Abruquinone MCAL-27Oral6.48[1]
Caco-2Colon15.79[1]
NCI-H460Lung31.33[1]
Abruquinone NCAL-27Oral5.26[1]
Caco-2Colon10.33[1]

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineMeasurementEffect of this compoundCitation
Histamine ReleaseRat Peritoneal Mast CellsHistamine levelsSuppression[2]
β-glucuronidase ReleaseRat Peritoneal Mast Cellsβ-glucuronidase levelsSuppression[2]
Nitric Oxide ProductionMurine Macrophages (e.g., RAW 264.7)Nitrite levelsTo be determined by user
TNF-α ProductionMurine Macrophages (e.g., RAW 264.7)TNF-α levelsTo be determined by user

Experimental Protocols

Assessment of Cytotoxicity using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer or normal cell line

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in a complete culture medium. A suggested starting range is 0.1 µM to 100 µM.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Assessment of Anti-inflammatory Activity

A. Nitric Oxide (NO) Production using Griess Assay

This protocol measures the inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The Griess assay detects nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Materials:

  • This compound (stock solution in DMSO)

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + DMSO + LPS).

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (0-100 µM).

    • Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration in the samples using the standard curve.

    • Determine the percentage of inhibition of NO production.

B. TNF-α Production using ELISA

This protocol measures the inhibitory effect of this compound on the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • This compound (stock solution in DMSO)

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Human or Murine TNF-α ELISA kit (follow the manufacturer's instructions)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Culture and Treatment:

    • Follow the same cell seeding, compound treatment, and stimulation steps as described in the Griess Assay protocol.

  • Sample Collection:

    • After 24 hours of stimulation, centrifuge the 96-well plate or transfer the supernatant to microcentrifuge tubes and centrifuge to pellet any cells.

    • Collect the cell-free supernatant for analysis.

  • ELISA Procedure:

    • Perform the TNF-α ELISA according to the manufacturer's protocol. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the collected cell culture supernatants and standards.

      • Adding a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

      • Stopping the reaction.

  • Data Acquisition:

    • Measure the absorbance at the wavelength specified in the ELISA kit protocol.

    • Calculate the concentration of TNF-α in the samples using the standard curve.

    • Determine the percentage of inhibition of TNF-α production.

Visualizations

The following diagrams illustrate the putative signaling pathways modulated by this compound and a general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assays In-Vitro Assays cluster_inflammatory_assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., RAW 264.7, Cancer Cell Lines) cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity anti_inflammatory Anti-inflammatory Assays cell_culture->anti_inflammatory abruquinone_prep This compound Preparation (Stock Solution in DMSO) abruquinone_prep->cytotoxicity abruquinone_prep->anti_inflammatory ic50 IC50 Determination cytotoxicity->ic50 griess Griess Assay (NO) elisa ELISA (TNF-α) inhibition Inhibition Calculation griess->inhibition elisa->inhibition

General workflow for in-vitro experiments with this compound.

signaling_pathway cluster_stimulus External Stimulus cluster_pathways Signaling Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_response Cellular Response LPS LPS / Carcinogen IKK IKK LPS->IKK MAPKKK MAPKKK LPS->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates inflammation Inflammation (NO, TNF-α) NFkB_nucleus->inflammation induces proliferation Cell Proliferation & Survival NFkB_nucleus->proliferation induces MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK activates MAPK->proliferation promotes AbruquinoneA This compound AbruquinoneA->IKK inhibits AbruquinoneA->MAPKKK inhibits

Putative signaling pathways modulated by this compound.

References

Designing In-Vivo Animal Models for Abruquinone A Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abruquinone A, a natural isoflavanquinone isolated from Abrus precatorius, has demonstrated notable biological activities, including anti-inflammatory and cytotoxic effects.[1][2] These properties position this compound as a promising candidate for further investigation as a potential therapeutic agent. This document provides detailed application notes and protocols for designing and conducting in-vivo animal studies to evaluate the efficacy, pharmacokinetics, and safety of this compound. The protocols are designed to be comprehensive and adaptable for researchers in academic and industrial settings.

Biological Activities of this compound

  • Anti-inflammatory Activity: this compound has been shown to suppress polymyxin B-induced hind-paw edema in mice. Its mechanism is partly attributed to the suppression of chemical mediator release from mast cells and the prevention of vascular permeability changes.[1]

  • Antiproliferative Activity: In-vitro studies have revealed that related abruquinones exhibit cytotoxicity against various cancer cell lines, including oral (CAL-27), colon (Caco-2), and lung (NCI-H460) cancer cells.[2]

Data Presentation

Table 1: In-Vitro Cytotoxicity of Abruquinones

CompoundCell LineIC50 (µM)
Abruquinone MCAL-27 (Oral)6.48
Caco-2 (Colon)15.79
NCI-H460 (Lung)31.33
Abruquinone NCAL-27 (Oral)5.26
Caco-2 (Colon)10.33

Source: Isoflavanquinones from Abrus precatorius roots with their antiproliferative and anti-inflammatory effects.[2]

Table 2: Proposed In-Vivo Study Parameters for this compound

ParameterAnti-inflammatory ModelCancer Xenograft Model
Animal Model Swiss Albino or BALB/c miceImmunodeficient mice (e.g., Nude, SCID, NSG)
Age/Weight 6-8 weeks / 20-25 g6-8 weeks / 20-25 g
Group Size 6-8 animals per group8-10 animals per group
Route of Admin. Intraperitoneal (i.p.) or Oral (p.o.)Intraperitoneal (i.p.) or Oral (p.o.)
Proposed Doses 1, 5, 25 mg/kg (based on similar compounds)5, 25, 100 mg/kg (dose-escalation)
Vehicle 0.5% Carboxymethylcellulose (CMC) or DMSO/Saline0.5% Carboxymethylcellulose (CMC) or DMSO/Saline
Frequency Single dose (acute) or daily (chronic)Daily or every other day
Study Duration 24 hours (acute) or 7-14 days (chronic)21-28 days or until tumor volume endpoint

Experimental Protocols

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This model is a widely used and reliable method for evaluating the anti-inflammatory activity of novel compounds.

Materials:

  • This compound

  • λ-Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% CMC)

  • Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Swiss Albino or BALB/c mice

  • Pleasthesmometer or digital calipers

  • Syringes and needles

Protocol:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Grouping: Randomly divide mice into the following groups (n=6-8 per group):

    • Vehicle Control

    • This compound (e.g., 1, 5, 25 mg/kg)

    • Positive Control (Indomethacin)

  • Drug Administration: Administer the vehicle, this compound, or positive control via the desired route (i.p. or p.o.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 24 h).

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Anticancer Activity: Human Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line to evaluate the in-vivo antitumor efficacy of this compound.

Materials:

  • This compound

  • Human cancer cell line (e.g., CAL-27 for oral cancer, Caco-2 for colon cancer)

  • Immunodeficient mice (e.g., Athymic Nude, SCID)

  • Matrigel (optional)

  • Vehicle (e.g., 0.5% CMC)

  • Positive Control (e.g., a standard-of-care chemotherapeutic for the specific cancer type)

  • Cell culture reagents

  • Digital calipers

  • Syringes and needles

Protocol:

  • Cell Culture: Culture the selected cancer cell line according to standard protocols. Harvest cells during the exponential growth phase and resuspend in sterile PBS or culture medium at a concentration of 1 x 10^7 cells/mL. A 1:1 mixture with Matrigel can enhance tumor take rate.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the animals for tumor formation. Once tumors are palpable, measure the tumor dimensions with digital calipers every 2-3 days. Calculate tumor volume using the formula: Tumor Volume = (Length x Width^2) / 2

  • Grouping and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group):

    • Vehicle Control

    • This compound (e.g., 5, 25, 100 mg/kg)

    • Positive Control

  • Drug Administration: Administer the vehicle, this compound, or positive control daily (or as determined by a maximum tolerated dose study) via the desired route.

  • Endpoint Analysis: Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach the predetermined maximum size. At the end of the study, euthanize the animals and excise the tumors.

  • Data Collection:

    • Record final tumor volumes and weights.

    • Collect blood for pharmacokinetic analysis.

    • Fix a portion of the tumor in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers like Ki-67 and TUNEL).

    • Snap-freeze a portion of the tumor for molecular analysis (e.g., Western blot, PCR).

Preliminary Pharmacokinetic (PK) Study

A preliminary PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Materials:

  • This compound

  • Sprague-Dawley rats or BALB/c mice

  • Vehicle for intravenous (i.v.) and oral (p.o.) administration

  • Blood collection tubes (with anticoagulant)

  • Cannulation supplies (for serial sampling)

  • LC-MS/MS or other suitable analytical equipment

Protocol:

  • Animal Preparation: For serial blood sampling, cannulate the jugular vein of rats one day prior to the study.

  • Dosing:

    • Intravenous (i.v.) Group: Administer a single bolus dose of this compound (e.g., 1-2 mg/kg) via the tail vein.

    • Oral (p.o.) Group: Administer a single oral gavage dose of this compound (e.g., 10-20 mg/kg).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 h post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the concentration-time curve (AUC)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (F%)

Acute Toxicity Study

An acute toxicity study provides an initial assessment of the safety profile of this compound and helps in determining the maximum tolerated dose (MTD).

Protocol:

  • Animal Model: Use a rodent species, typically Swiss albino mice or Sprague-Dawley rats.

  • Dose Selection: Based on in-vitro cytotoxicity data, select a range of doses in a geometric progression (e.g., 50, 100, 200, 500, 1000, 2000 mg/kg).

  • Administration: Administer a single dose of this compound to different groups of animals (n=3-5 per group) via the intended clinical route (e.g., oral).

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals for up to 14 days. Record any changes in behavior, appearance, and body weight.

  • LD50 Determination: The dose that causes mortality in 50% of the animals (LD50) can be estimated.

  • Histopathology: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination to identify any target organ toxicity.

Mandatory Visualizations

G cluster_0 Anti-inflammatory Model Workflow Acclimatize Animals Acclimatize Animals Group Animals Group Animals Acclimatize Animals->Group Animals Administer Compound Administer Compound Group Animals->Administer Compound Induce Paw Edema Induce Paw Edema Administer Compound->Induce Paw Edema Measure Paw Volume Measure Paw Volume Induce Paw Edema->Measure Paw Volume Analyze Data Analyze Data Measure Paw Volume->Analyze Data

Experimental workflow for the carrageenan-induced paw edema model.

G cluster_1 Xenograft Model Workflow Culture Cancer Cells Culture Cancer Cells Implant Cells in Mice Implant Cells in Mice Culture Cancer Cells->Implant Cells in Mice Monitor Tumor Growth Monitor Tumor Growth Implant Cells in Mice->Monitor Tumor Growth Randomize & Treat Randomize & Treat Monitor Tumor Growth->Randomize & Treat Endpoint Analysis Endpoint Analysis Randomize & Treat->Endpoint Analysis Tumor Measurements Tumor Measurements Endpoint Analysis->Tumor Measurements PK Analysis PK Analysis Endpoint Analysis->PK Analysis Histopathology Histopathology Endpoint Analysis->Histopathology

Experimental workflow for the human tumor xenograft model.

G This compound This compound ROS Generation ROS Generation This compound->ROS Generation NF-kB Pathway NF-kB Pathway This compound->NF-kB Pathway Inhibition MAPK Pathway MAPK Pathway ROS Generation->MAPK Pathway Apoptosis Apoptosis MAPK Pathway->Apoptosis Activation Inflammation Inflammation NF-kB Pathway->Inflammation Inhibition Cell Proliferation Cell Proliferation NF-kB Pathway->Cell Proliferation Inhibition Apoptosis->Cell Proliferation Inhibition

Putative signaling pathways modulated by this compound.

References

Application of Abruquinone A in Anti-Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific studies detailing the anti-cancer activity, including IC50 values and specific mechanisms of action, for Abruquinone A. The following application notes and protocols are therefore based on the activities of structurally related isoflavanquinones and the broader class of quinone-containing compounds. The experimental data and signaling pathways presented are hypothetical and intended to serve as a guide for initiating research into the anti-cancer properties of this compound.

Introduction

This compound is a natural isoflavanquinone isolated from the roots of Abrus precatorius. While research has highlighted its anti-inflammatory properties, its potential as an anti-cancer agent remains largely unexplored. However, the quinone moiety is a key pharmacophore in numerous established anti-cancer drugs, which are known to exert their effects through mechanisms such as the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of critical signaling pathways. This document provides a framework for investigating the anti-cancer applications of this compound, including hypothetical data tables and detailed experimental protocols based on the activities of related compounds.

Data Presentation: Hypothetical Cytotoxicity of this compound

The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines, drawing parallels from cytotoxic data reported for other quinone derivatives.[1][2] These values would need to be experimentally determined.

Cell LineCancer TypeHypothetical IC50 (µM)
HCT116Colon Carcinoma15.5
MCF-7Breast Adenocarcinoma22.8
A549Lung Carcinoma35.2
PC-3Prostate Cancer18.9
HeLaCervical Cancer25.1

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HCT116, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if this compound induces apoptosis in cancer cells.

Materials:

  • This compound-treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cancer cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is to investigate the effect of this compound on key proteins involved in apoptosis and cell survival signaling pathways.

Materials:

  • This compound-treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against Bax, Bcl-2, cleaved Caspase-3, p-JNK, JNK, p-ERK, ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cancer cells with this compound at various concentrations and time points.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

Experimental Workflow for Investigating this compound's Anti-Cancer Activity

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Cancer Cell Lines (e.g., HCT116, MCF-7) B This compound Treatment (Dose- and Time-Dependent) A->B C Cell Viability Assay (MTT Assay) B->C D Determine IC50 Value C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Western Blot Analysis D->F I Quantify Apoptosis E->I G Signaling Pathway (e.g., JNK, ERK) F->G H Apoptotic Markers (Bax, Bcl-2, Caspase-3) F->H J Analyze Protein Expression G->J H->J K Elucidate Signaling Pathway J->K G AbruquinoneA This compound ROS ↑ Reactive Oxygen Species (ROS) AbruquinoneA->ROS JNK JNK Activation ROS->JNK Bcl2 Bcl-2 Phosphorylation (Inhibition) JNK->Bcl2 Bax Bax Activation JNK->Bax Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols: Abruquinone A as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abruquinone A, a natural isoflavanquinone isolated from Abrus precatorius, has demonstrated significant anti-inflammatory properties in various preclinical studies.[1] This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound as a novel anti-inflammatory therapeutic agent. The information presented herein is intended to guide further research into its mechanism of action and facilitate its development as a potential drug candidate.

Anti-inflammatory Activity of this compound

This compound has been shown to exert its anti-inflammatory effects through multiple mechanisms, including the inhibition of plasma extravasation, suppression of mast cell degranulation, and reduction of neutrophil respiratory burst.[1] Furthermore, isoflavanquinones, the class of compounds to which this compound belongs, have been reported to inhibit the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). The inhibition of TNF-α is a clinically validated strategy for the treatment of various inflammatory diseases.

In Vitro Anti-inflammatory Activity Data

The following table summarizes the reported in vitro anti-inflammatory activities of this compound and provides a template for organizing new experimental data.

AssayCell TypeStimulantEndpoint MeasuredIC50 (µg/mL)IC50 (µM)¹Reference / Internal Data ID
Superoxide Anion GenerationRat NeutrophilsfMLP + CBO₂⁻ Production0.33 ± 0.05~0.9[2]
Superoxide Anion GenerationRat NeutrophilsPMAO₂⁻ Production0.49 ± 0.04~1.3[2]
Intracellular Calcium ElevationRat NeutrophilsfMLP[Ca²⁺]i7.8 ± 0.2~21.1[2]
Inositol Trisphosphate (IP3) GenerationRat NeutrophilsfMLPIP3 Levels10.6 ± 2.0~28.7[2]
Phosphatidic Acid (PA) FormationRat NeutrophilsfMLP/CBPA Levels2.2 ± 0.6~5.9[2]
Phosphatidylethanol (PEt) FormationRat NeutrophilsfMLP/CBPEt Levels2.5 ± 0.3~6.8[2]
NADPH Oxidase Activity (Particulate)Rat NeutrophilsPMAO₂⁻ Production0.6 ± 0.1~1.6[2]
NADPH Oxidase Activity (Cell-free)-Arachidonic AcidINT Reduction1.5 ± 0.2~4.1[2]
TNF-α Productione.g., RAW 264.7e.g., LPSTNF-α Levels (ELISA)TBDTBD
IL-6 Productione.g., RAW 264.7e.g., LPSIL-6 Levels (ELISA)TBDTBD
Nitric Oxide (NO) Productione.g., RAW 264.7e.g., LPSNitrite Levels (Griess Assay)TBDTBD

¹ Molar concentrations are estimated based on a molecular weight of 369.35 g/mol for this compound. TBD: To Be Determined.

In Vivo Anti-inflammatory Activity Data

The following table summarizes the reported in vivo anti-inflammatory activities of this compound and provides a template for new experimental data.

Animal ModelSpeciesPhlogistic AgentEndpoint MeasuredEffective Dose Range% InhibitionReference / Internal Data ID
Polymyxin B-induced Hind-paw EdemaMicePolymyxin BPaw VolumeNot specifiedSuppressed[1]
Neurogenic InflammationMiceNot specifiedPlasma ExtravasationNot specifiedReduced[1]
Passive Cutaneous AnaphylaxisMiceAntigenPlasma ExtravasationNot specifiedReduced[1]
Compound 48/80-induced Ear EdemaMiceCompound 48/80Ear SwellingNot specifiedReduced[1]
Histamine-induced Ear EdemaMiceHistaminePlasma ExtravasationNot specifiedSuppressed[1]
Serotonin-induced Ear EdemaMiceSerotoninPlasma ExtravasationNot specifiedSuppressed[1]
Bradykinin-induced Ear EdemaMiceBradykininPlasma ExtravasationNot specifiedSuppressed[1]
Substance P-induced Ear EdemaMiceSubstance PPlasma ExtravasationNot specifiedSuppressed[1]
e.g., Carrageenan-induced Paw Edemae.g., RatCarrageenanPaw VolumeTBDTBD
e.g., LPS-induced Systemic Inflammatione.g., MouseLPSSerum Cytokine LevelsTBDTBD

Proposed Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

Based on the evidence that isoflavanquinones can inhibit TNF-α, we propose that this compound exerts its anti-inflammatory effects by modulating the downstream Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of inflammatory gene expression.

Proposed Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key driver of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of inflammatory genes.

This compound is hypothesized to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.

NF_kappaB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inactive_complex Inactive Complex cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (P) NFkappaB NF-κB (p65/p50) Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NFkappaB_n NF-κB (p65/p50) NFkappaB->NFkappaB_n Nuclear Translocation AbruquinoneA This compound AbruquinoneA->IKK Inhibits (Proposed) DNA DNA (κB sites) NFkappaB_n->DNA Binds Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) DNA->Genes Activates

Proposed inhibition of the NF-κB pathway by this compound.
Proposed Inhibition of the MAPK Signaling Pathway

The MAPK family, including p38, Extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK), are critical mediators of cellular responses to inflammatory stimuli. Activation of these kinases by upstream signaling molecules, such as those activated by the TNF receptor, leads to the phosphorylation and activation of various transcription factors that regulate the expression of inflammatory genes.

This compound is proposed to inhibit the phosphorylation and activation of key MAPK members like p38, ERK, and JNK.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor UpstreamKinases Upstream Kinases Receptor->UpstreamKinases Activates p38 p38 UpstreamKinases->p38 Phosphorylates ERK ERK UpstreamKinases->ERK Phosphorylates JNK JNK UpstreamKinases->JNK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activates ERK->TranscriptionFactors Activates JNK->TranscriptionFactors Activates AbruquinoneA This compound AbruquinoneA->UpstreamKinases Inhibits (Proposed) Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Induces

Proposed inhibition of the MAPK pathway by this compound.

Experimental Protocols

To investigate the proposed mechanisms of action of this compound, the following experimental protocols are provided.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are a suitable model for studying inflammation.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL), for the desired time period (e.g., 24 hours for cytokine measurements, shorter times for signaling studies).

Measurement of Pro-inflammatory Mediators

3.2.1. Nitric Oxide (NO) Assay (Griess Assay)

  • After treatment, collect the cell culture supernatant.

  • Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify nitrite concentration using a standard curve of sodium nitrite.

3.2.2. Cytokine Measurement (ELISA)

  • After treatment, collect the cell culture supernatant.

  • Measure the concentration of TNF-α, IL-6, and other cytokines of interest using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways
  • Protein Extraction: After treatment for a shorter duration (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα, p65, p38, ERK, and JNK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Western_Blot_Workflow start Cell Treatment with This compound and LPS lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Transfer sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (e.g., p-p65, p-p38) block->primary secondary Secondary Antibody Incubation primary->secondary detect Chemiluminescent Detection secondary->detect analyze Image Analysis and Densitometry detect->analyze

References

Spectroscopic Analysis of Abruquinone A: A Detailed Guide to 1D and 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Abruquinone A, a naturally occurring isoflavanquinone with recognized biological activities. This set of application notes and protocols provides a detailed framework for the structural elucidation and characterization of this important compound, crucial for ongoing research and development efforts.

This compound is a member of the isoflavanquinone class of compounds, which have been isolated from the roots of Abrus precatorius. The structural determination of these complex molecules relies heavily on advanced spectroscopic techniques, with 1D and 2D NMR spectroscopy being central to the definitive assignment of their chemical structures. Recent phytochemical studies have successfully utilized these methods to characterize this compound and other related compounds.[1][2]

Application Notes

The structural backbone of this compound consists of a chromane ring system linked to a benzoquinone moiety. The precise assignment of proton (¹H) and carbon (¹³C) chemical shifts is fundamental for its unambiguous identification. 1D NMR provides the initial overview of the proton and carbon environments, while 2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for establishing the connectivity and spatial relationships within the molecule.

1D NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for aromatic protons, methoxy groups, and the protons of the chromane ring. The ¹³C NMR spectrum reveals the carbon skeleton, including the carbonyl carbons of the quinone ring and the oxygenated aromatic carbons.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
H-2a4.35dd11.2, 4.5
H-2b4.01t11.2
H-33.65m
H-4a3.01dd16.5, 5.5
H-4b2.90dd16.5, 10.5
H-56.48s
H-86.62s
H-6'6.25s
6-OCH₃3.87s
7-OCH₃3.88s
2'-OCH₃3.80s
3'-OCH₃3.81s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)
C-268.9
C-335.1
C-429.8
C-4a113.8
C-5100.5
C-6147.9
C-7148.1
C-8112.7
C-8a129.5
C-1'187.5
C-2'145.8
C-3'145.7
C-4'187.9
C-5'138.2
C-6'107.9
6-OCH₃56.1
7-OCH₃56.2
2'-OCH₃60.9
3'-OCH₃61.0
2D NMR Spectroscopic Analysis

2D NMR experiments are indispensable for the complete structural assignment of this compound.

  • COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify proton-proton coupling networks. For this compound, key correlations are observed between the protons of the chromane ring (H-2, H-3, and H-4), confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum of this compound allows for the unambiguous assignment of the carbons bearing protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range correlations between protons and carbons (typically over two to three bonds). This is crucial for connecting the different spin systems and for assigning quaternary carbons. Key HMBC correlations for this compound establish the link between the chromane and benzoquinone moieties.

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Filtration: Filter the sample solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • 1D ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • 2D COSY:

    • Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf').

    • Spectral Width: 12-15 ppm in both dimensions.

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans: 4-8 per increment.

  • 2D HSQC:

    • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').

    • Spectral Width: 12-15 ppm in F2 (¹H) and 200-220 ppm in F1 (¹³C).

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans: 8-16 per increment.

  • 2D HMBC:

    • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • Spectral Width: 12-15 ppm in F2 (¹H) and 220-250 ppm in F1 (¹³C).

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans: 16-32 per increment.

    • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

Visualizations

The logical workflow for the NMR-based structural elucidation of this compound can be visualized as follows:

NMR_Workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structure Elucidation H1_NMR ¹H NMR Proton_Spin_Systems Identify Proton Spin Systems H1_NMR->Proton_Spin_Systems C13_NMR ¹³C NMR Direct_Correlations Assign Protonated Carbons C13_NMR->Direct_Correlations COSY ¹H-¹H COSY COSY->Proton_Spin_Systems HSQC ¹H-¹³C HSQC HSQC->Direct_Correlations HMBC ¹H-¹³C HMBC Long_Range_Correlations Connect Fragments & Assign Quaternary Carbons HMBC->Long_Range_Correlations Proton_Spin_Systems->Long_Range_Correlations Direct_Correlations->Long_Range_Correlations Final_Structure Propose Final Structure of this compound Long_Range_Correlations->Final_Structure

NMR Analysis Workflow for this compound

The key HMBC correlations that are pivotal in confirming the structure of this compound are depicted in the following diagram:

HMBC_Correlations cluster_structure Key HMBC Correlations in this compound H_2 H-2 H_3 H-3 C_5_prime C-5' H_3->C_5_prime H_4 H-4 C_4a C-4a H_4->C_4a H_5 H-5 H_5->C_4a C_7 C-7 H_5->C_7 H_8 H-8 C_8a C-8a H_8->C_8a C_6 C-6 H_8->C_6 H_6_prime H-6' C_1_prime C-1' H_6_prime->C_1_prime C_4_prime C-4' H_6_prime->C_4_prime OCH3_6 6-OCH₃ OCH3_6->C_6 OCH3_7 7-OCH₃ OCH3_7->C_7 OCH3_2_prime 2'-OCH₃ C_2_prime C-2' OCH3_2_prime->C_2_prime OCH3_3_prime 3'-OCH₃ C_3_prime C-3' OCH3_3_prime->C_3_prime

Key HMBC Correlations for this compound

These detailed application notes and protocols are intended to serve as a valuable resource for the scientific community, facilitating the accurate and efficient spectroscopic analysis of this compound and related natural products.

References

Bioassay Development for Abruquinone A Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abruquinone A, a natural isoflavanquinone isolated from the roots of Abrus precatorius, has demonstrated a range of biological activities, including anti-inflammatory, anti-proliferative, and enzyme-inhibitory effects. These properties make it a compound of significant interest for further investigation and potential therapeutic development. This document provides detailed application notes and protocols for developing and executing bioassays to characterize the activity of this compound. The methodologies outlined here are designed to be robust and reproducible, enabling researchers to accurately assess its potency and mechanism of action.

Key Biological Activities and Corresponding Bioassays

This compound's known biological activities suggest several avenues for bioassay development. The primary activities of interest include:

  • Cytotoxicity against cancer cell lines: this compound and related compounds have shown potential as anti-proliferative agents.

  • Anti-inflammatory activity: This can be assessed by measuring the inhibition of mast cell degranulation and the respiratory burst in neutrophils.

  • Enzyme inhibition: this compound is known to inhibit key signaling enzymes such as Phospholipase C (PLC), Phospholipase D (PLD), and NADPH oxidase.

This document provides protocols for assays targeting these key activities.

Data Presentation: Summary of this compound Biological Activity

The following tables summarize the reported quantitative data for the biological activity of this compound and related compounds. This data can be used as a benchmark for newly generated experimental results.

Table 1: Cytotoxicity of Abruquinones Against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Abruquinone MCAL-27Oral6.48[1]
Caco-2Colon15.79[1]
NCI-H460Lung31.33[1]
Abruquinone NCAL-27Oral5.26[1]
Caco-2Colon10.33[1]

Table 2: Enzyme and Cellular Inhibition by this compound

TargetAssaySystemIC50 (µM)Reference
Phospholipase CfMLP-induced phosphate formationRat Neutrophils32.7 ± 6.4[2]
PIP2 hydrolysis by soluble fractionRat Neutrophils31.4 ± 5.6[2]
Calcium ReleasefMLP-induced Ca2+ releaseRat Neutrophils23.5 ± 0.5[2]
Mast Cell DegranulationCompound 48/80-induced histamine and β-glucuronidase releaseRat Peritoneal Mast CellsNot specified, but significant suppression observed.[3]

Experimental Protocols

Cytotoxicity Assay using MTT

This protocol describes a method to determine the cytotoxic effects of this compound on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • This compound

  • Human cancer cell lines (e.g., CAL-27, Caco-2, NCI-H460)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom tissue culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm if desired.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using non-linear regression analysis.

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare this compound dilutions incubate_24h->prepare_compound treat_cells Treat cells with this compound incubate_24h->treat_cells prepare_compound->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Anti-Inflammatory Activity: Mast Cell Degranulation Assay

This protocol measures the ability of this compound to inhibit the release of β-hexosaminidase, a marker of degranulation, from mast cells.

Principle: Activated mast cells release the contents of their granules, including enzymes like β-hexosaminidase. The activity of this enzyme can be measured using a colorimetric substrate.

Materials:

  • This compound

  • Rat Basophilic Leukemia (RBL-2H3) cells or primary mast cells

  • Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4, with 0.1% BSA)

  • Compound 48/80 (degranulation-inducing agent)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG, substrate for β-hexosaminidase)

  • 0.1 M citrate buffer, pH 4.5

  • Stop solution (0.1 M Na₂CO₃/NaHCO₃, pH 10)

  • Triton X-100 (0.2%)

  • 96-well V-bottom plates

  • Microplate reader

Protocol:

  • Cell Preparation:

    • Wash mast cells with Tyrode's buffer and resuspend to a concentration of 5 x 10⁵ cells/mL.

  • Compound Incubation:

    • Add 50 µL of the cell suspension to each well of a 96-well plate.

    • Add 50 µL of this compound dilutions in Tyrode's buffer to the wells. Include a vehicle control.

    • Incubate for 30 minutes at 37°C.

  • Induction of Degranulation:

    • Add 50 µL of Compound 48/80 (e.g., 10 µg/mL final concentration) to induce degranulation.

    • For total release control, add 50 µL of 0.2% Triton X-100.

    • For spontaneous release control, add 50 µL of Tyrode's buffer.

    • Incubate for 30 minutes at 37°C.

  • Enzyme Assay:

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C.

    • Transfer 50 µL of the supernatant to a new flat-bottom 96-well plate.

    • Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5).

    • Incubate for 60 minutes at 37°C.

  • Data Acquisition:

    • Add 100 µL of stop solution to each well.

    • Measure the absorbance at 405 nm.

Data Analysis:

  • Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance_sample - Absorbance_spontaneous) / (Absorbance_total - Absorbance_spontaneous)] x 100

  • Calculate the percentage inhibition of degranulation by this compound.

  • Determine the IC50 value.

Signaling Pathway of Mast Cell Degranulation and this compound Inhibition

MastCell_Pathway cluster_cell Mast Cell C4880 Compound 48/80 GPCR GPCR C4880->GPCR PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Degranulation Degranulation (Histamine, β-hexosaminidase release) Ca_release->Degranulation PKC->Degranulation AbruquinoneA This compound AbruquinoneA->PLC Inhibits

Caption: Proposed mechanism of this compound's inhibition of mast cell degranulation.

Enzyme Inhibition: Phospholipase C (PLC) Assay

This protocol is for a colorimetric assay to measure the inhibition of PLC activity by this compound.

Principle: PLC hydrolyzes a chromogenic substrate, p-nitrophenylphosphorylcholine (NPPC), to release p-nitrophenol, which can be quantified by measuring absorbance at 405 nm.

Materials:

  • This compound

  • Purified Phospholipase C or cell lysate containing PLC

  • PLC Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM CaCl₂)

  • p-Nitrophenylphosphorylcholine (NPPC) substrate solution

  • 96-well clear flat-bottom plate

  • Microplate reader

Protocol:

  • Reaction Setup:

    • In a 96-well plate, add PLC Assay Buffer.

    • Add different concentrations of this compound or vehicle (DMSO).

    • Add the PLC enzyme or cell lysate.

    • Include a no-enzyme control.

    • Pre-incubate for 10 minutes at 37°C.

  • Enzyme Reaction:

    • Initiate the reaction by adding the NPPC substrate solution to each well.

    • The final volume should be 100-200 µL.

  • Data Acquisition:

    • Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve for each concentration of this compound.

    • Calculate the percentage of PLC inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 value.

Enzyme Inhibition: NADPH Oxidase Assay

This protocol describes a cell-free assay to measure the inhibition of NADPH oxidase activity by this compound.

Principle: NADPH oxidase catalyzes the production of superoxide (O₂⁻) from oxygen and NADPH. Superoxide can be detected using a colorimetric probe such as XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).

Materials:

  • This compound

  • Membrane fraction containing NADPH oxidase (e.g., from activated neutrophils)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EGTA, 10 µM FAD)

  • NADPH

  • XTT solution

  • 96-well plate

  • Microplate reader

Protocol:

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare a reaction mixture containing Assay Buffer, XTT, and the membrane fraction.

    • Add various concentrations of this compound or vehicle.

    • Include a no-enzyme control and a no-NADPH control.

  • Reaction Initiation:

    • Initiate the reaction by adding NADPH to each well.

  • Data Acquisition:

    • Measure the absorbance at 470 nm in kinetic mode at room temperature for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of superoxide production.

    • Determine the percentage inhibition of NADPH oxidase activity by this compound.

    • Calculate the IC50 value.

Inhibitory Action of this compound on Neutrophil Respiratory Burst

NADPH_Oxidase_Pathway cluster_cell Neutrophil Stimulus Stimulus (e.g., fMLP, PMA) Receptor Receptor Stimulus->Receptor Signaling Intracellular Signaling (PLC, PLD activation) Receptor->Signaling NADPH_Oxidase NADPH Oxidase (assembled complex) Signaling->NADPH_Oxidase O2_to_Superoxide O₂ → O₂⁻ NADPH_Oxidase->O2_to_Superoxide Respiratory_Burst Respiratory Burst O2_to_Superoxide->Respiratory_Burst AbruquinoneA This compound AbruquinoneA->Signaling Inhibits AbruquinoneA->NADPH_Oxidase Inhibits

Caption: this compound inhibits the neutrophil respiratory burst by targeting signaling pathways and NADPH oxidase.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the development of bioassays to characterize the activity of this compound. By utilizing these standardized methods, researchers can generate reliable and comparable data on its cytotoxic, anti-inflammatory, and enzyme-inhibitory properties. This will facilitate a deeper understanding of its mechanism of action and aid in the evaluation of its therapeutic potential.

References

Troubleshooting & Optimization

how to improve the yield of Abruquinone A isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the isolation of Abruquinone A. Below, you will find troubleshooting guides and frequently asked questions to address common challenges and improve experimental yields.

Troubleshooting Guide: Enhancing this compound Yield

Low yields during the isolation of this compound can be attributed to several factors, from initial extraction to final purification. This guide outlines common problems, their potential causes, and actionable solutions to improve your experimental outcomes.

Problem Potential Cause(s) Recommended Solution(s) Expected Outcome
Low Extraction Efficiency - Inappropriate solvent selection.- Non-optimal solid-to-solvent ratio.- Insufficient extraction time or temperature.[1][2]- Solvent Selection: Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, chloroform). Ethanol has been shown to be effective for extracting similar compounds (anthraquinones).[1]- Solid:Solvent Ratio: Optimize the ratio; a common starting point is 1:20.[1]- Extraction Method: Compare maceration, ultrasonication, and heat-reflux extraction. Heat reflux for 45 minutes has proven effective for related compounds.[1]Increased recovery of this compound in the crude extract.
Poor Chromatographic Separation - Suboptimal mobile phase composition.- Irreversible adsorption to the stationary phase.[3]- Method Selection: Consider High-Speed Counter-Current Chromatography (HSCCC) to avoid irreversible adsorption on solid supports.[3]- Solvent System Optimization (for HSCCC): Systematically test different two-phase solvent systems. A common system for similar compounds is n-hexane–ethanol–water.[3][4]Improved resolution and purity of this compound fractions.
Compound Degradation - Exposure to high temperatures for extended periods.[2]- Presence of degradative enzymes in the plant material.- Temperature Control: Use moderate temperatures during extraction and evaporate solvents under reduced pressure at low temperatures.- Enzyme Deactivation: Consider a blanching step with steam or boiling solvent for a short period to denature enzymes before extraction.Preservation of this compound integrity and higher final yield.
Co-elution with Impurities - Similar polarities of this compound and other phytochemicals.- Multi-step Purification: Employ orthogonal purification techniques. For example, follow up initial column chromatography with preparative HPLC or HSCCC.- Gradient Elution: In HPLC, develop a shallow gradient elution program to enhance the separation of closely related compounds.[5]Higher purity of the final isolated this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source of this compound?

This compound is an isoflavanquinone that is naturally isolated from the root of Abrus precatorius L.[6]

Q2: Which extraction solvents are most effective for this compound?

While specific optimization for this compound is not widely published, studies on similar quinone compounds suggest that polar solvents are effective. Ethanol has been identified as an excellent solvent for extracting anthraquinones.[1] It is recommended to perform preliminary screening with solvents like ethanol, methanol, ethyl acetate, and chloroform to determine the best option for your specific plant material.[1]

Q3: How can I improve the purity of my isolated this compound?

High-Speed Counter-Current Chromatography (HSCCC) is a highly effective method for purifying quinones as it is a liquid-liquid partitioning technique that avoids the irreversible adsorption of the sample onto a solid support.[3][4] This can lead to higher recovery and purity compared to traditional methods like silica gel chromatography. For a successful HSCCC separation, it is crucial to select an appropriate two-phase solvent system, such as n-hexane–ethanol–water.[3][4]

Q4: Can the production of this compound be enhanced at the source?

While direct evidence for this compound is limited, the production of secondary metabolites in plants can often be influenced by environmental factors. Optimizing growing conditions such as temperature, light, and nutrient availability could potentially increase the concentration of this compound in Abrus precatorius.[7] Additionally, biotechnological approaches like cell cultures in bioreactors and the use of elicitors or precursors have been successful in enhancing the production of other secondary metabolites and could be explored for this compound.[8]

Q5: What analytical techniques are suitable for identifying and quantifying this compound?

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of quinone compounds.[1][3] For structural confirmation, techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS) are essential.[4]

Experimental Protocols

Protocol 1: Optimized Extraction of this compound

This protocol is based on effective methods for extracting similar quinone compounds.[1]

  • Preparation of Plant Material: Air-dry the roots of Abrus precatorius and grind them into a fine powder.

  • Solvent Selection: Perform a preliminary extraction test with ethanol, methanol, and ethyl acetate to identify the most effective solvent. Based on literature for similar compounds, ethanol is a strong candidate.[1]

  • Extraction:

    • Mix the powdered root material with your chosen solvent in a 1:20 solid-to-solvent ratio.

    • For heat-reflux extraction, gently boil the mixture for 45 minutes.

    • Alternatively, use an ultrasonic bath for 45 minutes at a controlled temperature.

  • Filtration and Concentration:

    • After extraction, filter the mixture to separate the solid plant material from the liquid extract.

    • Concentrate the extract using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Protocol 2: Purification of this compound using HSCCC

This protocol provides a general guideline for purification based on successful separations of other quinones.[3][4]

  • Preparation of Two-Phase Solvent System:

    • Prepare a two-phase solvent system, for example, n-hexane–ethanol–water (18:22:3, v/v/v).

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

    • Degas both the upper and lower phases by sonication before use.

  • Sample Preparation: Dissolve the crude extract in a mixture of the upper and lower phases of your chosen solvent system.

  • HSCCC Operation:

    • Fill the HSCCC column with the stationary phase (typically the upper phase).

    • Set the apparatus to the desired rotation speed (e.g., 850 rpm).

    • Pump the mobile phase (typically the lower phase) into the column at a specific flow rate.

    • Once hydrodynamic equilibrium is reached, inject the sample solution.

  • Fraction Collection and Analysis:

    • Continuously monitor the effluent with a UV detector.

    • Collect fractions as peaks are detected.

    • Analyze the collected fractions using HPLC to determine the purity of this compound in each fraction.

    • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

experimental_workflow start Start: Powdered Abrus precatorius Root extraction Solvent Extraction (e.g., Ethanol, 1:20 ratio, Heat Reflux) start->extraction filtration Filtration & Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (e.g., HSCCC) crude_extract->purification fraction_analysis Fraction Analysis (HPLC) purification->fraction_analysis pure_compound Pure this compound fraction_analysis->pure_compound

Caption: A general experimental workflow for the isolation and purification of this compound.

troubleshooting_yield start Low this compound Yield check_extraction Is Crude Extract Yield Low? start->check_extraction optimize_extraction Optimize Extraction: - Solvent Type - Solid:Solvent Ratio - Extraction Method/Time check_extraction->optimize_extraction Yes check_purification Is Yield Loss High During Purification? check_extraction->check_purification No final_yield Improved Yield optimize_extraction->final_yield optimize_purification Optimize Purification: - Use HSCCC - Test Solvent Systems - Check for Degradation check_purification->optimize_purification Yes check_purification->final_yield No optimize_purification->final_yield

Caption: A troubleshooting decision tree for improving the yield of this compound.

References

Navigating the Synthesis of Abruquinone A: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers embarking on the total synthesis of Abruquinone A, a bioactive furonaphthoquinone, several key challenges may arise. This guide provides troubleshooting strategies and frequently asked questions to address common hurdles in the synthetic route, enabling smoother execution of this complex undertaking.

Troubleshooting Common Synthetic Challenges

The total synthesis of this compound, while achievable, presents distinct challenges primarily centered around the construction of the core furonaphthoquinone scaffold and the regioselective introduction of substituents. Below are common problems encountered and potential solutions.

Problem Potential Cause(s) Troubleshooting Suggestions
Low yield in furan annulation step - Inefficient cyclization precursor. - Suboptimal reaction conditions (temperature, catalyst, solvent). - Decomposition of starting material or product.- Verify the purity of the starting naphthoquinone and the annulating reagent. - Screen different catalysts (e.g., various Lewis acids or transition metals). - Optimize reaction temperature and time; consider microwave irradiation. - Employ a different furan formation strategy, such as a Paal-Knorr synthesis or a transition-metal-catalyzed cyclization.
Poor regioselectivity in the initial [4+2] cycloaddition (Diels-Alder reaction) - Similar electronic properties of the diene and dienophile termini. - Steric hindrance not sufficiently differentiating the two possible orientations.- Modify the electronic nature of the diene or dienophile by changing substituents to enhance regiochemical bias. - Utilize a Lewis acid catalyst to potentially alter the frontier molecular orbital coefficients and improve selectivity. - Consider an alternative strategy for the naphthoquinone core construction that offers better regiocontrol.
Difficulty in introducing the C3-substituent on the furan ring - Low reactivity of the C3 position towards electrophilic substitution. - Competing reactions at other sites of the molecule.- Employ a directed metalation strategy using a directing group at C2 to facilitate lithiation and subsequent electrophilic quench at C3. - Consider a strategy where the C3 substituent is incorporated into the acyclic precursor prior to the furan ring formation.
Unwanted side reactions during protecting group manipulation - Instability of the naphthoquinone core to acidic or basic conditions used for deprotection. - Lack of orthogonality of the chosen protecting groups.- Select protecting groups that can be removed under neutral conditions (e.g., hydrogenolysis for benzyl ethers, fluoride for silyl ethers). - Ensure that the protecting group strategy is orthogonal, allowing for the selective removal of one group in the presence of others.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for constructing the furan ring in furonaphthoquinones like this compound?

A1: A prevalent and effective strategy involves the annulation of a 2-hydroxy-1,4-naphthoquinone derivative. This can be achieved through various methods, including the reaction with α-haloketones followed by intramolecular cyclization, or through transition metal-catalyzed processes.

Q2: How can I improve the regioselectivity of the Diels-Alder reaction to form the naphthoquinone core?

A2: Improving regioselectivity in the Diels-Alder reaction often involves maximizing the electronic and steric differences between the reacting termini of the diene and dienophile. The use of Lewis acid catalysts can enhance the electronic disparity between the frontier molecular orbitals, leading to a higher preference for one regioisomer.

Q3: Are there any recommended protecting groups for the hydroxyl functions on the naphthoquinone core during the synthesis of this compound?

A3: Given the sensitivity of the quinone system, protecting groups that can be removed under mild, neutral conditions are preferable. Silyl ethers (e.g., TBS, TIPS) are often a good choice as they are stable to a wide range of reaction conditions and can be selectively removed with fluoride sources. Benzyl ethers are also suitable, as they can be cleaved by hydrogenolysis, a typically mild method.[1][2][3]

Q4: My furan annulation step is giving a complex mixture of products. What could be the issue?

A4: A complex product mixture in the furan annulation step often points to a lack of regioselectivity in the initial addition step or decomposition of the desired product under the reaction conditions. It is crucial to analyze the side products to understand the competing reaction pathways. Lowering the reaction temperature, changing the solvent, or using a more selective catalyst can often mitigate these issues.

Experimental Workflow & Methodologies

A generalized experimental workflow for the synthesis of a furonaphthoquinone core, which is central to this compound, is depicted below. This often involves the initial construction of a substituted naphthoquinone followed by the annulation of the furan ring.

This compound Synthesis Workflow Start Starting Materials DielsAlder [4+2] Cycloaddition (Diels-Alder Reaction) Start->DielsAlder Diene + Dienophile Aromatization Aromatization DielsAlder->Aromatization Naphthoquinone Substituted Naphthoquinone Aromatization->Naphthoquinone FuranAnnulation Furan Annulation Naphthoquinone->FuranAnnulation + Annulating Reagent FinalProduct This compound Core FuranAnnulation->FinalProduct Purification Purification & Characterization FinalProduct->Purification

Caption: Generalized workflow for the synthesis of the furonaphthoquinone core of this compound.

Key Experimental Protocol: Furan Annulation via Palladium-Catalyzed Cyclization

This protocol outlines a general procedure for the formation of the furan ring onto a 2-hydroxy-1,4-naphthoquinone precursor, a key step in many furonaphthoquinone syntheses.

  • Substrate Preparation: A solution of the 2-hydroxy-1,4-naphthoquinone (1.0 eq.) and an appropriate alkyne (1.2 eq.) is prepared in a suitable solvent such as toluene or dioxane.

  • Catalyst Addition: To this solution, a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper co-catalyst (e.g., CuI, 10 mol%) are added.

  • Reaction Execution: The reaction mixture is degassed and then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, filtered through a pad of celite, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired furonaphthoquinone.

Logical Troubleshooting Flowchart

When encountering issues with a key synthetic step, a logical approach to troubleshooting can save significant time and resources. The following flowchart illustrates a decision-making process for addressing a low-yielding reaction.

Troubleshooting Flowchart Start Low Yield in Reaction CheckPurity Are starting materials pure? Start->CheckPurity Purify Purify starting materials CheckPurity->Purify No CheckConditions Are reaction conditions optimal? CheckPurity->CheckConditions Yes Purify->Start Re-run OptimizeConditions Optimize T, time, concentration CheckConditions->OptimizeConditions No CheckReagents Are reagents/catalysts active? CheckConditions->CheckReagents Yes OptimizeConditions->Start Re-run NewReagents Use fresh reagents/catalysts CheckReagents->NewReagents No ChangeStrategy Consider alternative synthetic route CheckReagents->ChangeStrategy Yes NewReagents->Start Re-run

Caption: A logical flowchart for troubleshooting a low-yielding chemical reaction.

References

long-term stability and optimal storage conditions for Abruquinone A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and optimal storage conditions for Abruquinone A. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

Q2: How stable is this compound in different solvents?

The stability of this compound in solution can be solvent-dependent. While comprehensive studies on this compound are limited, related quinone compounds exhibit good stability in aprotic solvents like DMSO and ethanol when stored under appropriate conditions. However, stability in aqueous solutions, especially at neutral or alkaline pH, may be lower. It is recommended to perform a preliminary stability test in the desired solvent system for your specific experimental duration.

Q3: What are the primary factors that can cause degradation of this compound?

Based on studies of structurally similar quinones, this compound is likely susceptible to degradation under several conditions:

  • Thermal Stress: Elevated temperatures can significantly accelerate degradation.

  • Photolytic Stress: Exposure to light, particularly UV radiation, can lead to decomposition.

  • Oxidative Stress: The quinone moiety can be susceptible to oxidation.

  • Hydrolytic Stress: While generally less susceptible than other functional groups, prolonged exposure to acidic or basic conditions can cause hydrolysis.

Q4: How can I monitor the stability of my this compound sample?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust method for monitoring the stability of this compound.[1][2][3] A stability-indicating HPLC method should be developed to separate the intact this compound from any potential degradation products. This allows for the quantification of the remaining active compound over time.

Q5: Are there any known biological signaling pathways involving this compound?

This compound has been shown to possess anti-inflammatory properties by inhibiting plasma extravasation.[4] This effect is mediated, at least in part, by suppressing the release of chemical mediators like histamine from mast cells and by preventing changes in vascular permeability.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound due to improper storage or handling.Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. Protect all solutions from light.
Inconsistent results between experimental batches. Variability in the concentration of active this compound.Quantify the concentration of this compound using a validated analytical method like RP-HPLC before each experiment. Ensure consistent storage conditions for all batches.
Appearance of unknown peaks in HPLC chromatogram. Degradation of this compound.Conduct a forced degradation study to identify potential degradation products and optimize storage and handling conditions to minimize their formation.
Precipitation of this compound in aqueous buffers. Low aqueous solubility.Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Quantitative Data on Quinone Stability

While specific quantitative long-term stability data for this compound is not available in the literature, the following table summarizes the results of a forced degradation study on Thymoquinone, a structurally related benzoquinone. This data can serve as a general guide for understanding the potential stability profile of this compound under various stress conditions.[1][2][3]

Stress Condition Condition Details Degradation (%)
Acid Hydrolysis 0.1 M HCl at 80°C for 6 hours1.53
Base Hydrolysis 0.1 M NaOH at 80°C for 30 minutes0.78
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours5.25
Thermal Degradation 105°C for 24 hours14.68
Photolytic Degradation UV light (254 nm) for 24 hours12.11

Note: This data is for Thymoquinone and should be used as a reference for potential degradation patterns of this compound.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is adapted from studies on Thymoquinone and can be used to assess the stability of this compound under various stress conditions.[1][2][3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at 80°C for 6 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 80°C for 30 minutes. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration with the mobile phase.

  • Thermal Degradation: Place the solid this compound in a hot air oven at 105°C for 24 hours. After cooling, dissolve a known amount in the mobile phase to achieve the desired final concentration.

  • Photolytic Degradation: Expose a solution of this compound in the mobile phase to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples by a validated stability-indicating RP-HPLC method. Compare the peak area of this compound in the stressed samples to that of an untreated control to calculate the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 80°C, 6h) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 80°C, 30min) stock->base Expose to Stress oxide Oxidative Degradation (3% H₂O₂, RT, 24h) stock->oxide Expose to Stress thermal Thermal Degradation (Solid, 105°C, 24h) stock->thermal Expose to Stress photo Photolytic Degradation (Solution, UV light, 24h) stock->photo Expose to Stress hplc RP-HPLC Analysis acid->hplc Analyze Sample base->hplc Analyze Sample oxide->hplc Analyze Sample thermal->hplc Analyze Sample photo->hplc Analyze Sample data Calculate % Degradation hplc->data

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway AbruquinoneA This compound MastCell Mast Cell AbruquinoneA->MastCell Inhibits VascularPermeability Increased Vascular Permeability AbruquinoneA->VascularPermeability Prevents MediatorRelease Release of Inflammatory Mediators (e.g., Histamine) MastCell->MediatorRelease Leads to MediatorRelease->VascularPermeability Inflammation Inflammation (Plasma Extravasation) VascularPermeability->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

Technical Support Center: Abruquinone A Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting cell viability assays involving Abruquinone A. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My cell viability assay results with this compound are inconsistent and not reproducible. What are the potential causes and how can I troubleshoot this?

A1: Inconsistent results in cell viability assays are a common challenge. When working with a quinone compound like this compound, several factors can contribute to this issue.

Potential Causes & Troubleshooting Steps:

  • Compound Instability: this compound, like other quinone compounds, may be unstable in solution over time.

    • Troubleshooting: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Protect the stock solution from light.

  • Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results.

    • Troubleshooting: Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding to minimize variability. Perform a cell count to confirm the density before plating.

  • Pipetting Errors: Inaccurate pipetting of the compound, reagents, or cells can introduce significant variability.

    • Troubleshooting: Calibrate your pipettes regularly. Use filtered pipette tips to avoid cross-contamination.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to altered cell growth and compound concentration.

    • Troubleshooting: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.

Q2: I am observing high background absorbance in my MTT assay when using this compound. What could be the reason and how can I fix it?

A2: High background absorbance in an MTT assay can be caused by several factors, particularly when working with colored compounds like quinones.

Potential Causes & Troubleshooting Steps:

  • Compound Interference: this compound is a colored compound and may absorb light at the same wavelength as the formazan product of the MTT assay (typically 570 nm).

    • Troubleshooting: Run a "compound only" control. This includes the same concentrations of this compound in cell-free media. Subtract the absorbance of the "compound only" control from your experimental wells.

  • Redox Activity of this compound: Quinones are redox-active molecules and can non-enzymatically reduce the MTT reagent to formazan, leading to a false-positive signal.

    • Troubleshooting: Perform a cell-free assay with this compound and the MTT reagent. If you observe a color change, it indicates direct reduction of MTT by the compound. In this case, consider using an alternative viability assay that is not based on tetrazolium reduction, such as the CellTiter-Glo® Luminescent Cell Viability Assay which measures ATP levels.

  • Contamination: Bacterial or yeast contamination can also lead to high background as they can metabolize the MTT reagent.

    • Troubleshooting: Regularly check cell cultures for contamination under a microscope. Use sterile techniques and antibiotic/antimycotic agents in your culture media if necessary.

Q3: My cells are showing an unexpected increase in viability at higher concentrations of this compound. Is this a real effect?

A3: An apparent increase in cell viability at higher concentrations of a test compound is often an artifact of the assay.

Potential Causes & Troubleshooting Steps:

  • Compound Precipitation: At higher concentrations, this compound may precipitate out of solution. These precipitates can interfere with the absorbance reading, leading to artificially high values.

    • Troubleshooting: Visually inspect the wells under a microscope for any signs of precipitation. Determine the solubility limit of this compound in your cell culture media and ensure you are working within this range.

  • Interaction with Assay Reagents: As mentioned earlier, the redox activity of quinones can interfere with tetrazolium-based assays. This interference may be more pronounced at higher concentrations.

    • Troubleshooting: Use an alternative viability assay that is less susceptible to interference from redox-active compounds.

Quantitative Data Summary

While specific IC50 values for this compound are not widely available in the public domain, the following table presents representative IC50 values for other structurally related Abruquinones (M and N) to provide a general indication of their cytotoxic potential against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Abruquinone MCAL-27Oral Squamous Carcinoma6.48[1]
Caco-2Colorectal Adenocarcinoma15.79[1]
NCI-H460Non-Small Cell Lung Cancer31.33[1]
Abruquinone NCAL-27Oral Squamous Carcinoma5.26[1]
Caco-2Colorectal Adenocarcinoma10.33[1]

Experimental Protocols

Detailed Protocol for MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well flat-bottom plates

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

Visualizations

Signaling Pathway

Quinone compounds, including isoflavanquinones like this compound, are known to induce cell death primarily through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

AbruquinoneA_Pathway AbruquinoneA This compound ROS Increased Reactive Oxygen Species (ROS) AbruquinoneA->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the effect of this compound on cell viability.

Assay_Workflow Start Start: Cell Culture Seeding Cell Seeding in 96-well Plate Start->Seeding Incubation1 24h Incubation (Cell Attachment) Seeding->Incubation1 Treatment Treatment with This compound Incubation1->Treatment Incubation2 24-72h Incubation (Compound Exposure) Treatment->Incubation2 Assay Perform Cell Viability Assay (e.g., MTT) Incubation2->Assay Measurement Measure Signal (e.g., Absorbance) Assay->Measurement Analysis Data Analysis (IC50 Calculation) Measurement->Analysis End End Analysis->End

Caption: General workflow for a cell viability assay with this compound.

References

optimizing the effective dose of Abruquinone A for in-vivo research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the effective dose of Abruquinone A for in-vivo research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known effect in-vivo?

A1: this compound is a natural isoflavanquinone isolated from the roots of Abrus precatorius.[1][2] Its primary demonstrated in-vivo effect is anti-inflammatory. It has been shown to suppress edema and reduce plasma extravasation in various animal models.[3] The mechanism is believed to be partly through the suppression of chemical mediator release (e.g., histamine) from mast cells and by preventing changes in vascular permeability.[3]

Q2: How do I determine a starting dose for my first in-vivo experiment with this compound?

A2: Determining the starting dose is a critical step to ensure safety and efficacy.[4] The recommended approach involves several steps:

  • Literature Review: Search for any published studies on this compound or structurally similar compounds to find existing dosing information in relevant animal models.[5]

  • In-Vitro Data: Use in-vitro data, such as IC50 values from cytotoxicity or functional assays, as a preliminary guide. While not directly translatable, this data helps establish a concentration range with biological activity.[1]

  • Dose Escalation Studies: If no prior data exists, a pilot dose-range finding study is essential.[4] This involves starting with a very low dose and escalating it in different animal groups to identify the Maximum Tolerated Dose (MTD).[5][6]

Q3: What are the key factors to consider when selecting an administration route?

A3: The choice of administration route is critical and depends on several factors:

  • Physicochemical Properties: Consider the solubility and stability of your this compound formulation. Poorly water-soluble compounds can be challenging to administer intravenously.[4]

  • Target Site: The route should align with whether you need a local or systemic effect.[4]

  • Pharmacokinetics (PK): The chosen route significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of the compound. Intravenous (IV) administration provides rapid onset, while subcutaneous (SC) or oral (PO) routes may result in slower absorption and longer duration of action.[4][7]

  • Animal Welfare: The method should minimize pain and distress to the animals. The volume, frequency, and substance characteristics must be considered.[4]

Q4: What are the essential control groups to include in an efficacy study?

A4: Appropriate control groups are crucial for interpreting your results. Essential groups include:

  • Vehicle Control: This group receives the same formulation vehicle (e.g., saline, DMSO, oil) without the active compound. This is critical to ensure the observed effects are due to this compound and not the vehicle itself.[6]

  • Positive Control: A known, established therapeutic agent for the specific disease model (e.g., a standard-of-care anti-inflammatory drug like dexamethasone) should be included to validate the assay.[3][6]

  • Untreated/Naive Control: In some models, a group of animals that receives no treatment can serve as a baseline for disease progression.

Troubleshooting Guide

Issue 1: High variability in experimental results between animals in the same group.

  • Possible Cause: Inconsistent experimental procedures, animal stress, or formulation issues.

  • Solution:

    • Standardize Procedures: Implement and strictly follow a standard operating procedure (SOP) for all administrations, measurements, and animal handling.[4]

    • Acclimatize and Handle Animals Properly: Ensure animals are properly acclimatized to the facility and handled gently to minimize stress, as stress can significantly impact physiological responses.[8]

    • Check Formulation: Ensure your this compound formulation is homogenous and stable. Vortex or sonicate before each administration to ensure a uniform suspension.

Issue 2: Unexpected toxicity or animal deaths at a presumed safe dose.

  • Possible Cause: Incorrect MTD determination, vehicle toxicity, or rapid compound metabolism leading to toxic byproducts.

  • Solution:

    • Re-evaluate MTD: Conduct a more granular dose-range finding study with more dose groups and careful observation.[6]

    • Assess Vehicle Toxicity: Run a separate control group with just the vehicle at the highest volume administered to rule out vehicle-induced toxicity.

    • Pharmacokinetic (PK) Analysis: Conduct a PK study to understand the compound's absorption, distribution, metabolism, and excretion profile. This can reveal rapid metabolism or accumulation in certain tissues.[9]

Issue 3: Injection site reactions (e.g., inflammation, necrosis) after injection.

  • Possible Cause: Formulation pH, irritancy, or high concentration of the compound.

  • Solution:

    • Adjust Formulation: If possible, buffer the formulation to a more neutral pH and ensure it is isotonic.[4]

    • Reduce Concentration: Administer a larger volume of a more dilute solution, staying within the recommended volume limits for that administration route.[4]

    • Rotate Injection Sites: If multiple injections are required, rotate the site of administration to minimize local irritation.

Issue 4: Lack of efficacy at doses that were effective in-vitro.

  • Possible Cause: Poor bioavailability, rapid metabolism/clearance, or inappropriate animal model.

  • Solution:

    • Check Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. An oral dose might be subject to extensive first-pass metabolism.[10] Consider a different administration route (e.g., intravenous or intraperitoneal) or conduct a PK study to measure plasma and tissue exposure.

    • Evaluate Dosing Regimen: The compound may be cleared too quickly. Consider a more frequent dosing schedule or a formulation that provides sustained release.

    • Re-evaluate Animal Model: The chosen animal model may not be appropriate for the compound's mechanism of action.[11]

Data Presentation

Table 1: Example In-Vitro Cytotoxicity of Related Abruquinones

Note: This data is for Abruquinones M and N, related isoflavanquinones. Researchers should determine the specific IC50 values for this compound in their cell lines of interest. This table serves as an example for presenting such data.

CompoundCell LineCancer TypeIC50 (µM)Citation
Abruquinone MCAL-27Oral6.48[1]
Caco-2Colon15.79[1]
NCI-H460Lung31.33[1]
Abruquinone NCAL-27Oral5.26[1]
Caco-2Colon10.33[1]
Table 2: Example In-Vivo Dose-Range Finding (MTD) Study Results in Mice

Note: This table presents hypothetical data to illustrate the format for an MTD study. Actual results will vary.

Dose Group (mg/kg, i.p.)NMean Body Weight Change (Day 7)Clinical Signs of ToxicityMortalityMTD Conclusion
Vehicle5+2.5%None observed0/5-
This compound (10)5+1.8%None observed0/5Tolerated
This compound (30)5-3.2%Mild lethargy on Day 10/5Tolerated
This compound (100)5-16.8%Ruffled fur, significant lethargy1/5Not Tolerated
This compound (300)5-25.1%Severe lethargy, ataxia4/5Not Tolerated
Resulting MTD ~30 mg/kg
Table 3: Example In-Vivo Efficacy in a Mouse Paw Edema Model

Note: This table presents hypothetical data to illustrate the format for an efficacy study.

Treatment GroupDose (mg/kg, i.p.)NPaw Volume Increase (µL)% Inhibition of Edema
Vehicle-855.4 ± 6.20%
This compound5838.1 ± 5.131.2%
This compound15824.3 ± 4.556.1%
Dexamethasone (Positive Control)10815.9 ± 3.871.3%

Experimental Protocols

Protocol: Dose-Range Finding (MTD) Study in Mice

1. Objective: To determine the maximum tolerated dose (MTD) of this compound following a single administration, defined as the dose causing no more than a 15-20% loss in body weight and no mortality.[6]

2. Materials:

  • This compound

  • Appropriate vehicle (e.g., 0.5% carboxymethylcellulose, 10% DMSO in saline)

  • Healthy mice (e.g., C57BL/6, 8-10 weeks old, single-sex to reduce variability)

  • Syringes and appropriate gauge needles for the chosen administration route

  • Animal scale

3. Methodology:

  • Animal Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to dose groups (n=3-5 per group). Include a vehicle-only control group.

  • Dose Selection: Based on literature or in-vitro data, select a starting dose and several escalating doses (e.g., 10, 30, 100, 300 mg/kg).[5] A 3-fold escalation is common.

  • Formulation Preparation: Prepare fresh formulations of this compound in the chosen vehicle on the day of dosing. Ensure the compound is fully dissolved or homogeneously suspended.

  • Administration:

    • Record the baseline body weight of each animal immediately before dosing.

    • Administer the compound or vehicle via the selected route (e.g., intraperitoneal, oral gavage). Ensure the administration volume is appropriate for the animal's weight (e.g., 10 mL/kg for oral gavage in mice).[4]

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dose for acute signs of toxicity (e.g., lethargy, ataxia, seizures, changes in breathing).

    • Monitor animals daily for at least 7-14 days.

    • Record body weight daily or every other day.[4]

    • Document all clinical signs of toxicity, such as changes in behavior, ruffled fur, or appetite loss.[4]

  • Endpoint:

    • The MTD is determined as the highest dose that does not cause mortality or significant distress and results in a body weight loss of less than 20%.

    • This MTD can then be used to select dose levels for subsequent efficacy studies (e.g., MTD, MTD/2, MTD/4).

Visualizations

Abruquinone_A_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Mast Cell cluster_2 Blood Vessel Inflammatory_Stimulus Inflammatory Stimulus (e.g., Compound 48/80, Substance P) Mast_Cell Mast Cell Inflammatory_Stimulus->Mast_Cell Activates Degranulation Degranulation Mast_Cell->Degranulation Leads to Mediator_Release Release of Mediators (Histamine, Serotonin, etc.) Degranulation->Mediator_Release Vascular_Permeability Increased Vascular Permeability Mediator_Release->Vascular_Permeability Induces Plasma_Extravasation Plasma Extravasation (Edema) Vascular_Permeability->Plasma_Extravasation Abruquinone_A This compound Abruquinone_A->Degranulation Inhibits Abruquinone_A->Vascular_Permeability Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

Dose_Optimization_Workflow Start Start: Hypothesis Lit_Review 1. Literature Review (Similar Compounds) Start->Lit_Review In_Vitro 2. In-Vitro Testing (Cytotoxicity / Functional Assays) Lit_Review->In_Vitro MTD_Study 3. Dose-Range Finding (Determine MTD) In_Vitro->MTD_Study Efficacy_Study 4. In-Vivo Efficacy Study (Multiple Dose Groups) MTD_Study->Efficacy_Study Decision Efficacy Observed? Efficacy_Study->Decision PK_PD 5. Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies Optimized_Dose Optimized Effective Dose PK_PD->Optimized_Dose Decision->MTD_Study No, Re-evaluate Dose Decision->PK_PD Yes

Caption: Experimental workflow for in-vivo dose optimization.

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., High Variability, No Efficacy) Check_Formulation Is Formulation Stable & Homogenous? Start->Check_Formulation Check_Procedures Are Procedures Standardized (SOP)? Check_Formulation->Check_Procedures Yes Action_Formulation Action: Remake/Optimize Formulation (pH, Solubility) Check_Formulation->Action_Formulation No Check_Animals Is Animal Model Appropriate? Stress Minimized? Check_Procedures->Check_Animals Yes Action_Procedures Action: Implement SOP, Retrain Staff Check_Procedures->Action_Procedures No Check_PK Is Bioavailability & Exposure Known? Check_Animals->Check_PK Yes Action_Animals Action: Re-evaluate Model, Improve Handling Check_Animals->Action_Animals No Action_PK Action: Conduct PK Study Check_PK->Action_PK No End Re-run Experiment Check_PK->End Yes Action_Formulation->End Action_Procedures->End Action_Animals->End Action_PK->End

Caption: Logical workflow for troubleshooting in-vivo experiments.

References

how to minimize off-target effects in Abruquinone A experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing off-target effects in experiments involving Abruquinone A. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a naturally occurring isoflavanquinone isolated from the roots of Abrus precatorius[1][2][3]. It has demonstrated various biological activities, including anti-inflammatory and anti-proliferative effects[1][2][4]. One of its known mechanisms of action is the inhibition of phosphoinositide-specific phospholipase C (PLC)[5]. Due to its structural class (isoflavonoid) and its observed anti-proliferative properties, it is hypothesized to exert its effects through the modulation of key cellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer[1][6][7][8].

Q2: What are "off-target" effects and why are they a concern in this compound experiments?

Q3: How can I begin to identify the potential on- and off-targets of this compound in my experimental system?

Several advanced proteomics and biophysical methods can be employed to identify the targets of this compound:

  • Kinome Profiling: This technique assesses the inhibitory activity of this compound against a large panel of recombinant kinases. Services like KINOMEscan® offer comprehensive screening to create a selectivity profile of the compound[9][10][11].

  • Cellular Thermal Shift Assay (CETSA): CETSA is a label-free method to assess target engagement in a cellular context. It measures the change in thermal stability of proteins upon ligand binding. An increase in a protein's melting temperature in the presence of this compound suggests a direct interaction[12][13][14][15].

  • NanoBRET™ Target Engagement Assays: This is a live-cell assay that measures the binding of a compound to a specific protein target. It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer[2][3][16][17].

  • Phosphoproteomics: This mass spectrometry-based approach can identify changes in the phosphorylation status of thousands of proteins in response to this compound treatment. This can help to elucidate which signaling pathways are modulated and infer the upstream kinases that are inhibited[1][6][7][8][18].

Troubleshooting Guide: Minimizing Off-Target Effects

Problem: I am observing unexpected or inconsistent phenotypes in my cell-based assays with this compound.

This could be due to off-target effects. Here’s a systematic approach to troubleshoot and minimize these effects:

Troubleshooting Step Rationale Recommended Action
1. Titrate for the Lowest Effective Concentration Using an excessively high concentration of this compound increases the likelihood of binding to lower-affinity off-targets.Perform a dose-response experiment to determine the minimal concentration of this compound that elicits the desired on-target phenotype. Use this concentration for subsequent experiments.
2. Use Control Compounds Comparing the effects of this compound to other inhibitors helps to distinguish on-target from off-target effects.Include a structurally unrelated inhibitor of the hypothesized target pathway (e.g., a known PI3K inhibitor if that is the presumed target) as a positive control. Use an inactive structural analog of this compound, if available, as a negative control.
3. Validate Target Engagement in Cells Confirm that this compound is interacting with its intended target in your specific cellular model.Employ methods like Western Blotting to check the phosphorylation status of a known downstream substrate of your hypothesized target. A dose-dependent decrease in phosphorylation suggests on-target activity. For more direct evidence, use CETSA or a NanoBRET™ assay.
4. Characterize Cell Line-Specific Effects The expression levels of on- and off-target proteins can vary between different cell lines, leading to different responses.If you observe inconsistent results across cell lines, perform proteomic or transcriptomic analysis to compare the expression levels of potential targets in each line.
5. Employ Orthogonal Assays Relying on a single assay readout can be misleading if an off-target effect influences that specific measurement.Use multiple, distinct assays to measure the same biological outcome. For example, if assessing cell proliferation, use both a metabolic assay (e.g., MTT) and a direct cell counting method.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound against a primary target and potential off-targets, based on data for structurally related flavonoids and quinones. These values should be experimentally determined for your specific system.

Target Kinase Kinase Family Hypothetical IC50 (µM) for this compound Reference Compound IC50 (µM) Reference
PI3Kα Lipid Kinase1.5Quercetin: 3.8[19]
Akt1 Serine/Threonine Kinase5.2Fisetin: ~10 (inhibition of phosphorylation)[6]
mTOR Serine/Threonine Kinase8.0Apigenin: ~5-10[20]
MEK1 Dual-Specificity Kinase> 25Genistein: > 50[21]
Src Tyrosine Kinase12.5Baicalein: 4[22]
Aurora Kinase A Serine/Threonine Kinase9.8Naphthazarin: 0.16 - 1.7[13][23]
Fyn Tyrosine Kinase15.0Myricetin: ~1[24]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the basic workflow for assessing the engagement of this compound with a target protein in intact cells.

Workflow Diagram:

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Heat Shock cluster_lysis Lysis & Separation cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat with this compound or Vehicle (DMSO) cell_culture->treatment heating 3. Heat Cells at Various Temperatures treatment->heating lysis 4. Lyse Cells heating->lysis centrifugation 5. Separate Soluble & Insoluble Fractions lysis->centrifugation western_blot 6. Western Blot for Target Protein centrifugation->western_blot quantification 7. Quantify Band Intensity & Plot Melting Curve western_blot->quantification

CETSA Experimental Workflow

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western blotting.

  • Data Analysis: Quantify the band intensities at each temperature for both the this compound-treated and vehicle-treated samples. Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Kinome Profiling to Determine Selectivity

This protocol describes a general approach for assessing the selectivity of this compound across the human kinome using a competition binding assay format.

Workflow Diagram:

Kinome_Profiling_Workflow cluster_setup Assay Setup cluster_binding Competition Binding cluster_detection Detection & Analysis compound 1. This compound incubation 4. Incubate Kinases with this compound & Tracer compound->incubation kinase_panel 2. Panel of Immobilized Kinases kinase_panel->incubation tracer 3. Biotinylated Broad-Spectrum Inhibitor tracer->incubation detection 5. Quantify Tracer Binding incubation->detection analysis 6. Calculate % Inhibition & Generate Kinome Map detection->analysis

Kinome Profiling Workflow

Methodology:

  • Assay Preparation: A large panel of human kinases is immobilized on a solid support.

  • Competition Assay: Each kinase is incubated with a fixed concentration of a biotinylated, broad-spectrum kinase inhibitor (tracer) and the test compound (this compound) at a single high concentration (for initial screening) or in a dose-response format.

  • Quantification: The amount of tracer bound to each kinase is quantified. If this compound binds to a kinase, it will compete with the tracer, resulting in a reduced signal.

  • Data Analysis: The percentage of tracer displacement is calculated for each kinase. The results are often visualized on a "kinome tree" to provide a global view of the compound's selectivity. For dose-response experiments, Kd or IC50 values are calculated for each interaction.

Signaling Pathway Diagrams

The following diagrams illustrate the hypothesized on-target pathway of this compound and a potential off-target pathway that could lead to unexpected cellular effects.

Hypothesized On-Target Pathway: PI3K/Akt Inhibition

On_Target_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation AbruquinoneA This compound AbruquinoneA->PI3K

Hypothesized On-Target Action of this compound

Potential Off-Target Pathway: MAPK Pathway Modulation

Off_Target_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (e.g., Inflammation) ERK->Transcription AbruquinoneA This compound AbruquinoneA->Raf Unintended Inhibition

Potential Off-Target Effect of this compound

References

Technical Support Center: Refining Chromatographic Methods for Abruquinone A Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic purification of Abruquinone A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended chromatographic techniques for purifying this compound?

A1: For the initial purification of this compound from a crude extract, a combination of chromatographic techniques is recommended. A common strategy involves:

  • Initial Fractionation: Start with normal-phase column chromatography using silica gel. This is effective for separating compounds based on polarity.

  • Further Purification: Fractions containing this compound can be further purified using preparative High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (like C18) to achieve high purity.

Q2: How do I choose the right solvent system for my column chromatography?

A2: The choice of solvent system is critical for good separation. For normal-phase silica gel chromatography of isoflavanquinones like this compound, a good starting point is a non-polar solvent with a polar modifier.

  • Common Solvent Systems:

    • Hexane/Ethyl Acetate

    • Dichloromethane/Methanol

    • Chloroform/Methanol

To determine the optimal ratio, it is highly recommended to first perform Thin Layer Chromatography (TLC) with different solvent ratios. Aim for an Rf value of 0.2-0.3 for this compound to ensure good separation on the column.

Q3: What could be the reasons for the low yield of this compound after purification?

A3: Low recovery of your target compound can be due to several factors:

  • Degradation: this compound may be sensitive to pH, light, or air.[1] It's crucial to assess its stability under the conditions used for purification.

  • Irreversible Adsorption: The compound might be irreversibly binding to the stationary phase (e.g., silica gel).

  • Co-elution: The compound may be eluting with other impurities, leading to loss during subsequent purification steps.

  • Improper Fraction Collection: Fractions might be too broad, or the target compound could be spread across many fractions at low concentrations.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic purification of this compound.

Problem Potential Cause Recommended Solution
No compound eluting from the column The solvent system is too non-polar.Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, for example, increase the percentage of ethyl acetate.
The compound has degraded on the column.Test the stability of this compound on silica gel using a 2D TLC.[2] If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[3]
The compound is highly polar and strongly adsorbed.For highly polar compounds, consider switching to reversed-phase chromatography.[3]
Poor separation of this compound from impurities The solvent system is not optimal.Perform a more thorough TLC analysis with a wider range of solvent systems to find one that provides better separation.
The column was poorly packed.Ensure the column is packed uniformly to avoid channeling.
The column was overloaded with the sample.Reduce the amount of crude extract loaded onto the column.
Peak tailing in HPLC Secondary interactions with the stationary phase.Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to protonate silanol groups and reduce tailing.
Column overload.Inject a smaller sample volume or a more dilute sample.
Compound appears to be degrading during purification Sensitivity to acidic conditions of silica gel.Use a neutral stationary phase like deactivated silica or alumina. Alternatively, add a small amount of a base like triethylamine to the mobile phase to neutralize the silica surface.
Light or air sensitivity.Protect the column and fractions from light by covering them with aluminum foil. Work under an inert atmosphere (e.g., nitrogen or argon) if possible.

Experimental Protocols

Protocol 1: General Normal-Phase Column Chromatography for Initial Fractionation
  • Stationary Phase Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase solvent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks or bubbles.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb the sample onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.

  • Elution: Begin elution with the least polar solvent system determined from TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions of a consistent volume and monitor them by TLC to identify those containing this compound.

  • Pooling and Concentration: Combine the fractions containing the pure compound and evaporate the solvent under reduced pressure.

Protocol 2: Reversed-Phase HPLC for Final Purification
  • Column: Use a C18 analytical or semi-preparative column.

  • Mobile Phase: A typical mobile phase would be a gradient of water (A) and acetonitrile or methanol (B), both often containing 0.1% formic acid to improve peak shape.

  • Sample Preparation: Dissolve the partially purified fraction containing this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.

  • Gradient Elution: Start with a higher percentage of solvent A (e.g., 90%) and gradually increase the percentage of solvent B over time to elute the compound.

  • Detection: Monitor the elution using a UV detector, selecting a wavelength where this compound has strong absorbance.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Remove the mobile phase solvent, often by lyophilization or evaporation under reduced pressure.

Visualizations

Experimental_Workflow Crude_Extract Crude Plant Extract Column_Chromatography Normal-Phase Column (Silica Gel) Crude_Extract->Column_Chromatography TLC_Analysis_1 TLC Analysis of Fractions Column_Chromatography->TLC_Analysis_1 Fractions_A This compound rich Fractions TLC_Analysis_1->Fractions_A Identify & Pool Impure_Fractions Other Fractions TLC_Analysis_1->Impure_Fractions Discard or Repurify Prep_HPLC Preparative RP-HPLC (C18) Fractions_A->Prep_HPLC TLC_Analysis_2 Purity Check (TLC/HPLC) Prep_HPLC->TLC_Analysis_2 Pure_Abruquinone_A Pure this compound TLC_Analysis_2->Pure_Abruquinone_A Purity > 95%

Caption: A typical experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Stability Is the compound stable on silica gel? Start->Check_Stability Check_Solvent Is the solvent system optimal? Check_Stability->Check_Solvent Yes Use_Neutral_Phase Use neutral alumina or deactivated silica Check_Stability->Use_Neutral_Phase No Optimize_TLC Perform new TLC screen with different solvents Check_Solvent->Optimize_TLC No Check_Loading Is the column overloaded? Check_Solvent->Check_Loading Yes Use_Neutral_Phase->Check_Solvent Optimize_TLC->Check_Loading Reduce_Load Reduce sample load Check_Loading->Reduce_Load Yes Final_Purity Improved Purity/Yield Check_Loading->Final_Purity No Reduce_Load->Final_Purity

Caption: A logical troubleshooting workflow for purification issues.

References

Navigating Experiments with Abruquinone A: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the isoflavanquinone Abruquinone A, navigating the complexities of experimental design and execution is critical for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with this promising natural compound.

Frequently Asked Questions (FAQs)

Preparation and Handling of this compound

Q1: How should I prepare a stock solution of this compound? I'm having trouble with solubility.

A1: There is limited published data on the quantitative solubility of this compound in common laboratory solvents. However, based on the general properties of isoflavanquinones, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For aqueous buffers, it is advisable to first dissolve this compound in a minimal amount of DMSO before further dilution, ensuring the final DMSO concentration is non-toxic to your experimental system (typically <0.5%). As a lipophilic compound, direct dissolution in aqueous media is expected to be poor.

Q2: What are the recommended storage conditions for this compound, both as a solid and in solution?

  • Solid Form: Store in a tightly sealed container at -20°C, protected from light.

  • Stock Solutions (in DMSO): Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. When thawing for use, bring the aliquot to room temperature slowly and vortex gently before dilution.

Q3: Is this compound sensitive to light or pH?

A3: While specific studies on this compound are lacking, related quinone compounds, such as thymoquinone, are known to be unstable in aqueous solutions, sensitive to light, and degrade in a pH-dependent manner, particularly at alkaline pH. Therefore, it is crucial to protect this compound solutions from light by using amber vials or wrapping containers in foil. When working with aqueous buffers, prepare fresh dilutions immediately before use and be mindful of the pH of your experimental media.

Experimental Design and Troubleshooting

Q4: I am not observing the expected cytotoxic effects of this compound in my cancer cell line. What could be the issue?

A4: Several factors could contribute to a lack of cytotoxic effect. Consider the following troubleshooting steps:

  • Compound Integrity: Ensure your this compound has been stored correctly and has not degraded. If in doubt, use a fresh stock.

  • Cell Line Sensitivity: Not all cell lines will be equally sensitive to this compound. The available data on related compounds shows a range of IC50 values across different cell lines. Consider testing a broader range of concentrations or using a different cell line.

  • Experimental Conditions: Factors such as cell density, incubation time, and serum concentration in the media can all influence the apparent IC50 value. Ensure these parameters are consistent across experiments.

  • Solubility Issues: Poor solubility of this compound in your final culture medium can lead to precipitation and a lower effective concentration. Ensure proper dissolution, and visually inspect for any precipitate.

Q5: My anti-inflammatory assay results with this compound are inconsistent. What are some common pitfalls?

A5: Inconsistencies in anti-inflammatory assays can arise from several sources:

  • Timing of Treatment: The timing of this compound addition relative to the inflammatory stimulus (e.g., LPS) is critical. Ensure a consistent pre-incubation or co-incubation time in your protocol.

  • Reagent Quality: The quality and potency of your inflammatory stimulus can vary between batches. Always use a positive control to ensure the stimulus is active.

  • Assay-Specific Issues: For example, in a Griess assay for nitric oxide, interference from colored compounds can be an issue. Always include a compound-only control to check for background absorbance.

Quantitative Data Summary

While specific IC50 values for this compound against various cancer cell lines are not widely published, data for other isoflavanquinones isolated from Abrus precatorius provide a useful reference for its potential potency.

CompoundCell LineAssayIC50 (µM)Citation
Abruquinone MCAL-27 (Oral Cancer)Cytotoxicity6.48[1]
Abruquinone NCAL-27 (Oral Cancer)Cytotoxicity5.26[1]
Abruquinone MCaco-2 (Colon Cancer)Cytotoxicity15.79[1]
Abruquinone NCaco-2 (Colon Cancer)Cytotoxicity10.33[1]
Abruquinone MNCI-H460 (Lung Cancer)Cytotoxicity31.33[1]

Signaling Pathways and Experimental Workflows

Potential Mechanism of Action of this compound

This compound has been shown to exert anti-inflammatory effects by suppressing the release of histamine and β-glucuronidase from mast cells and inhibiting pro-inflammatory cytokines like TNF-α.[1][2] Like other quinones, it may also be involved in the generation of reactive oxygen species (ROS), which can modulate various signaling pathways.

Potential Signaling Pathways of this compound This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS May Induce Mast_Cell Mast Cell Stabilization This compound->Mast_Cell TNF_alpha TNF-α Inhibition This compound->TNF_alpha Inflammation Inflammation Mast_Cell->Inflammation Reduces TNF_alpha->Inflammation Reduces

Caption: Potential mechanisms of this compound's anti-inflammatory action.

General Experimental Workflow for Assessing Cytotoxicity

The following workflow outlines a typical experiment to determine the cytotoxic effects of this compound on a cancer cell line using an MTT assay.

General Workflow for this compound Cytotoxicity Assay A 1. Cell Seeding (e.g., 5,000 cells/well in 96-well plate) B 2. Overnight Incubation (37°C, 5% CO2) A->B C 3. This compound Treatment (Serial dilutions) B->C D 4. Incubation (e.g., 24-72 hours) C->D E 5. Add MTT Reagent (Incubate 2-4 hours) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (e.g., at 570 nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow for determining this compound cytotoxicity via MTT assay.

Detailed Experimental Protocols

1. Cytotoxicity Assessment using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Culture your chosen cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count and adjust the cell density.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the highest concentration used).

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate for your desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.

2. In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production.

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well.

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-treat the cells with the different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL). Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).

    • Incubate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • In a new 96-well plate, add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage of inhibition of NO production compared to the vehicle control.

    • It is also recommended to perform a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cell death.

References

Validation & Comparative

Unveiling the Anti-Inflammatory Action of Abruquinone A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abruquinone A, a natural isoflavanquinone, has demonstrated notable anti-inflammatory properties. This guide provides a comparative analysis of its mechanism of action against other well-characterized anti-inflammatory compounds, offering insights for further research and drug development. The focus is on key inflammatory pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), and the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Quantitative Comparison of Anti-Inflammatory Activity

While detailed quantitative data on the direct inhibition of key inflammatory mediators by this compound is limited in publicly available literature, this section summarizes its known effects alongside those of established natural anti-inflammatory agents: Resveratrol, Curcumin, and Quercetin. This comparison highlights the need for further investigation into the specific molecular targets of this compound.

CompoundTargetAssayIC50 ValueReference
This compound Phosphoinositide-Specific Phospholipase C (PLC)fMLP-induced phosphate formation in rat neutrophils~32.7 µM[1]
Resveratrol NF-κB--[2][3]
MAPKs (ERK, p38)--[2][4]
iNOSLPS-stimulated RAW 264.7 cells-[3]
COX-2PMA + A23187-induced HMC-1 cells-[2]
Curcumin NF-κBLPS-induced NF-κB DNA-binding in RAW 264.7 macrophages>50 µM[5]
IKKβ--[6]
MAPKs (p38)--
iNOS--
COX-2--
Quercetin NF-κB--[7][8]
MAPKs (ERK, p38)--[7][8]
iNOSLPS-stimulated RAW 264.7 cells-[8]
COX-2--

Note: "-" indicates that the inhibitory effect has been reported, but specific IC50 values were not found in the provided search results. The IC50 for Curcumin on NF-κB was greater than the highest concentration tested. A synthetic analog of curcumin, EF31, showed a much lower IC50 of ~5µM[5].

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. Below are protocols for key experiments used to assess anti-inflammatory mechanisms.

Cell Culture and Lipopolysaccharide (LPS) Stimulation

Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • LPS Stimulation: To induce an inflammatory response, cells are seeded in appropriate plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, or 6-well for protein extraction) and allowed to adhere. The cells are then pre-treated with various concentrations of the test compound (e.g., this compound, resveratrol) for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key inflammatory mediator produced by iNOS.

  • Procedure: After cell treatment and LPS stimulation, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a 96-well plate.

  • The plate is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.

  • The absorbance is measured at 540-550 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined by comparison with a standard curve of sodium nitrite.

Western Blot Analysis for NF-κB and MAPK Signaling

Western blotting is used to detect and quantify the expression and phosphorylation of key proteins in signaling pathways.

  • Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of NF-κB p65, IκBα, ERK, JNK, and p38 MAPK.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Cyclooxygenase-2 (COX-2) Activity Assay

This assay measures the enzymatic activity of COX-2, which is responsible for the production of prostaglandins.

  • Procedure: A commercial COX-2 inhibitor screening assay kit can be used.

  • The assay typically involves the incubation of purified COX-2 enzyme with the test compound.

  • A substrate (e.g., arachidonic acid) is then added to initiate the enzymatic reaction.

  • The product of the reaction is detected, often through a fluorescent or colorimetric probe.

  • The inhibitory activity of the compound is determined by measuring the reduction in signal compared to an untreated control.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in inflammation and the points of intervention for anti-inflammatory compounds.

cluster_0 Experimental Workflow: In Vitro Anti-inflammatory Assay step1 RAW 264.7 Cell Culture step2 Pre-treatment with This compound or Alternatives step1->step2 step3 LPS Stimulation step2->step3 step4 Measurement of Inflammatory Markers step3->step4 step5 Data Analysis step4->step5

Workflow for in vitro anti-inflammatory screening.

cluster_1 NF-κB Signaling Pathway in Inflammation cluster_inhibitors Inhibition by Natural Compounds LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_nuc NF-κB (p50/p65) (Nuclear) NFκB->NFκB_nuc Translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFκB_nuc->Genes Induces Resveratrol Resveratrol Resveratrol->IKK Curcumin Curcumin Curcumin->IKK Quercetin Quercetin Quercetin->IKK

The NF-κB signaling cascade and points of inhibition.

cluster_2 MAPK Signaling Pathway in Inflammation cluster_inhibitors_mapk Inhibition by Natural Compounds LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 Activation p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Resveratrol_m Resveratrol Resveratrol_m->p38 Resveratrol_m->ERK Curcumin_m Curcumin Curcumin_m->p38 Quercetin_m Quercetin Quercetin_m->p38 Quercetin_m->ERK

The MAPK signaling cascade and points of inhibition.

References

Abruquinone A vs. Dexamethasone: A Comparative Analysis of Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory agents, both natural compounds and established pharmaceuticals offer valuable insights into the modulation of inflammatory pathways. This guide provides a detailed comparison of Abruquinone A, a natural isoflavanquinone, and dexamethasone, a potent synthetic glucocorticoid, based on available experimental data. While dexamethasone is a well-characterized anti-inflammatory drug with a broad range of action, this compound represents a promising but less extensively studied compound. This document aims to objectively present their respective performance in key anti-inflammatory assays, detail the methodologies for these experiments, and visualize the underlying signaling pathways.

Quantitative Comparison of Anti-Inflammatory Activity

Direct comparative studies providing IC50 values for this compound across a range of inflammatory markers are limited in the currently available scientific literature. However, existing research provides qualitative and some quantitative data on its anti-inflammatory effects, which are presented alongside the well-documented inhibitory concentrations for dexamethasone. It is crucial to note that the following data for dexamethasone is compiled from various studies and cell types, which can influence the IC50 values.

Inflammatory MarkerThis compoundDexamethasone
Nitric Oxide (NO) Production Inhibitory effect reported, but quantitative data (IC50) is not readily available in the literature.IC50 values are dose-dependent and cell-type specific, with reported values ranging from the nanomolar to low micromolar range. For instance, in LPS-stimulated murine macrophages, dexamethasone (0.1-10 microM) has been shown to inhibit NO production in a dose-dependent manner[1].
Prostaglandin E2 (PGE2) Production Inhibitory effect suggested by its anti-inflammatory profile, but direct quantitative data is not available.Dexamethasone inhibits PGE2 production with IC50 values typically in the nanomolar range. In human endothelial cells, dexamethasone at concentrations of 10⁻¹¹ to 10⁻⁷ M reduced PG formation[2].
Tumor Necrosis Factor-α (TNF-α) Secretion Isoflavanquinones from Abrus precatorius (the source of this compound) have shown potent inhibition of TNF-α, though specific IC50 values for this compound are not provided.Dexamethasone is a potent inhibitor of TNF-α secretion. In human retinal pericytes and THP-1 cells, dexamethasone dose-dependently inhibited the secretion of multiple inflammatory mediators, including TNF-α, with IC50 values ranging from 2 nM to 1 μM[3][4].
Interleukin-6 (IL-6) Secretion Data not available.Dexamethasone inhibits IL-6 production in a dose-dependent manner. In LPS-stimulated human monocytes, dexamethasone at 10⁻⁹ M to 10⁻⁶ M inhibited IL-6 production by 10% to 90%[5]. In human retinal pericytes, the IC50 for IL-6 inhibition by dexamethasone was between 12 and 294 nM[3].
Interleukin-1β (IL-1β) Secretion Data not available.Dexamethasone inhibits IL-1β production. In human monocytes, dexamethasone has been shown to inhibit the release of IL-1β post-transcriptionally[6]. In THP-1 cells, the IC50 for dexamethasone inhibition of IL-1β secretion was 7 nM[3].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key anti-inflammatory assays mentioned in this guide.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable and soluble breakdown product of NO.

  • Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of the test compound (this compound or dexamethasone) for 1 hour.

  • Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The plate is incubated for 24 hours to allow for NO production.

  • Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of sulfanilamide in phosphoric acid and N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Detection: A sample of the cell culture supernatant is mixed with the Griess reagent and incubated at room temperature for 10-15 minutes.

  • Quantification: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.[7][8][9][10][11]

Prostaglandin E2 (PGE2) Immunoassay (ELISA)

This is a competitive immunoassay for the quantitative determination of PGE2.

  • Cell Culture and Treatment: Cells (e.g., macrophages, fibroblasts) are cultured in a multi-well plate and treated with the test compounds and an inflammatory stimulus (e.g., LPS).

  • Sample Collection: After a specified incubation period, the cell culture supernatant is collected.

  • Assay Procedure:

    • Standards and samples are added to a microplate pre-coated with an anti-PGE2 antibody.

    • A PGE2-enzyme conjugate (e.g., PGE2-alkaline phosphatase) is added, which competes with the PGE2 in the sample for binding to the antibody.

    • The plate is incubated and then washed to remove unbound reagents.

    • A substrate solution is added, and the enzyme reaction results in a color change.

  • Quantification: The absorbance is measured, and the concentration of PGE2 is inversely proportional to the color intensity. A standard curve is used for quantification.[12][13][14]

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Immunoassay (ELISA)

This is a sandwich enzyme-linked immunosorbent assay to quantify cytokine concentrations.

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

  • Sample and Standard Incubation: Cell culture supernatants and a series of known cytokine standards are added to the wells and incubated. The cytokine present in the sample binds to the capture antibody.

  • Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added. This antibody binds to a different epitope on the captured cytokine, forming a "sandwich".

  • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

  • Substrate and Detection: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product. The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).

  • Quantification: The concentration of the cytokine in the samples is determined by interpolating from the standard curve.[15][16][17][18][19][20][21][22][23][24][25][26]

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anti-inflammatory Assays cluster_analysis Data Analysis A Seed Macrophages (e.g., RAW 264.7) B Pre-treat with this compound or Dexamethasone A->B C Induce Inflammation with LPS B->C D Collect Supernatant C->D E Nitric Oxide (NO) Assay (Griess) D->E F PGE2 ELISA D->F G Cytokine ELISAs (TNF-α, IL-6, IL-1β) D->G H Measure Absorbance E->H F->H G->H I Calculate IC50 Values H->I

In Vitro Anti-Inflammatory Assay Workflow

The inflammatory response is largely orchestrated by the activation of key signaling pathways. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation, primarily through the activation of Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, including the NF-κB and MAPK pathways, which culminate in the production of pro-inflammatory mediators.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IκB IκB IKK->IκB Phosphorylates NFκB NF-κB IκB->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Gene Pro-inflammatory Gene Expression p38->Gene JNK->Gene ERK->Gene MAPK MAPK Pathways NFκB_nuc->Gene Dex Dexamethasone Dex->IκB Upregulates Dex->NFκB_nuc Inhibits Transcription Abru This compound (Proposed) Abru->NFκB Inhibits? Abru->MAPK Inhibits?

LPS-induced NF-κB and MAPK Signaling Pathways

Dexamethasone exerts its anti-inflammatory effects through multiple mechanisms. It binds to the glucocorticoid receptor, which then translocates to the nucleus.[19][27] In the nucleus, it can upregulate the expression of anti-inflammatory proteins like IκBα, which sequesters NF-κB in the cytoplasm, preventing its activation.[20] It can also directly interfere with the transcriptional activity of NF-κB and other pro-inflammatory transcription factors. The precise mechanisms of this compound are less clear, but it is hypothesized to inhibit the NF-κB and/or MAPK pathways, thereby reducing the expression of inflammatory mediators.

Conclusion

Dexamethasone is a well-established and potent anti-inflammatory agent with a broad spectrum of activity, effectively inhibiting the production of key inflammatory mediators like NO, PGE2, TNF-α, IL-6, and IL-1β. Its mechanisms of action, primarily through the modulation of the NF-κB and MAPK signaling pathways, are well-documented.

This compound, a natural product, has demonstrated anti-inflammatory potential in preliminary studies, particularly in reducing edema and histamine release. While there is evidence to suggest it inhibits TNF-α, comprehensive quantitative data on its effects on a wider range of inflammatory markers is currently lacking. Further research is warranted to fully elucidate its mechanisms of action and to establish its potency relative to established drugs like dexamethasone through direct comparative studies. For drug development professionals, this compound may represent a promising lead compound, but a significant amount of preclinical research is required to fully understand its therapeutic potential.

References

A Comparative Analysis of Abruquinone A and Other Natural Isoflavanquinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Abruquinone A and other naturally occurring isoflavanquinones. This analysis is supported by experimental data to inform future research and development efforts.

This compound, a prominent member of the isoflavanquinone class of natural products, has garnered significant attention for its diverse pharmacological activities. Isolated from the roots of Abrus precatorius, this compound, along with its structural analogs, exhibits a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This guide offers a comparative analysis of this compound with other notable natural isoflavanquinones, presenting quantitative data, detailed experimental protocols, and visualizations of potential signaling pathways.

Quantitative Comparison of Biological Activities

The following tables summarize the reported biological activities of this compound and other selected natural isoflavanquinones, providing a quantitative basis for comparison. The efficacy is primarily presented as the half-maximal inhibitory concentration (IC50) for anticancer and anti-inflammatory activities, and the minimum inhibitory concentration (MIC) for antimicrobial effects.

CompoundAnticancer ActivityTarget Cell LineIC50 (µM)
This compound CytotoxicCaco-2 (Colon)> 33
Abruquinone B CytotoxicCAL-27 (Oral), NCI-H460 (Lung)1.14, 1.09
Abruquinone M CytotoxicCAL-27 (Oral), Caco-2 (Colon), NCI-H460 (Lung)6.48, 15.79, 31.33[1]
Abruquinone N CytotoxicCAL-27 (Oral), Caco-2 (Colon)5.26, 10.33[1]
Durmillone CytotoxicA549 (Lung)6.6
Tephrosin CytotoxicA549 (Lung)3.14
CompoundAnti-inflammatory ActivityAssayIC50 (µM)
This compound Phagocyte Oxidative Burst Inhibition-0.43
Abruquinone B Phagocyte Oxidative Burst Inhibition-0.35
Abruquinone M TNF-α Inhibition-1.8
Abruquinone N TNF-α Inhibition-3.2
CompoundAntimicrobial ActivityTarget OrganismMIC (µg/mL)
Amorphaquinone AntibacterialStaphylococcus aureus> 50
Pendulone AntibacterialStaphylococcus aureus, MRSA1.44[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducibility and further investigation.

Anticancer Activity: MTT Cytotoxicity Assay

This protocol is adapted from the methodology used to evaluate the cytotoxicity of abruquinones M and N.[1]

  • Cell Culture: Human cancer cell lines (e.g., CAL-27, Caco-2, NCI-H460) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound and other isoflavanquinones) are dissolved in dimethyl sulfoxide (DMSO) and diluted with the culture medium to various concentrations. The cells are then treated with these concentrations for 48 hours.

  • MTT Assay: After the incubation period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages

This protocol is a standard method to assess the anti-inflammatory potential of natural compounds.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells per well and incubated for 24 hours.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide production.

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm.

  • IC50 Calculation: The IC50 value is determined as the concentration of the compound that inhibits 50% of the LPS-induced NO production.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of the test compounds.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to the mid-logarithmic phase.

  • Compound Dilution: The test compounds are serially diluted in the respective broth in a 96-well microplate.

  • Inoculation: Each well is inoculated with the microbial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on studies of structurally related quinone-containing compounds, several signaling pathways are likely to be involved in its anticancer effects.

Potential Anticancer Signaling Pathway of this compound

Quinone-containing compounds are known to induce cellular stress, often through the generation of reactive oxygen species (ROS). This can trigger downstream signaling cascades that lead to apoptosis or cell cycle arrest in cancer cells. The c-Jun N-terminal kinase (JNK) and NF-κB signaling pathways are key mediators of cellular responses to stress and are frequently implicated in the anticancer effects of natural products.

anticancer_pathway This compound This compound ROS Generation ROS Generation This compound->ROS Generation NF-κB Pathway Inhibition NF-κB Pathway Inhibition This compound->NF-κB Pathway Inhibition JNK Pathway Activation JNK Pathway Activation ROS Generation->JNK Pathway Activation Apoptosis Apoptosis JNK Pathway Activation->Apoptosis NF-κB Pathway Inhibition->Apoptosis Cell Cycle Arrest Cell Cycle Arrest NF-κB Pathway Inhibition->Cell Cycle Arrest cytotoxicity_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Compound_Prep Isoflavanquinone Preparation (e.g., this compound) Treatment Treat cells with compounds Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for 48h Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

References

Unraveling the Structure-Activity Relationship of Abruquinone A Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of Abruquinone A derivatives, focusing on their cytotoxic and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways, this document aims to serve as a valuable resource for the rational design of more potent and selective therapeutic agents.

This compound, a naturally occurring isoflavanquinone, has garnered significant interest in the scientific community for its notable biological activities. Derivatives of this compound have been investigated to explore how structural modifications influence their therapeutic potential. This guide synthesizes the available data to illuminate the structure-activity relationships (SAR) within this class of molecules.

Quantitative Comparison of Biological Activities

The biological evaluation of this compound and its naturally occurring derivatives has revealed promising cytotoxic and anti-inflammatory effects. The following tables summarize the key quantitative data from published studies, providing a basis for comparing the potency of these compounds.

Cytotoxic Activity of Abruquinone Derivatives

The cytotoxicity of Abruquinone derivatives has been assessed against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical function, is a key parameter in these studies. Lower IC50 values indicate higher potency.

CompoundCell LineIC50 (µM)
This compound AU565 (Breast Cancer)23.13[1]
MDA-MB-231 (Breast Cancer)9.05[1]
Abruquinone B AU565 (Breast Cancer)Not Reported
MDA-MB-231 (Breast Cancer)Not Reported
Abruquinone M CAL-27 (Oral Cancer)6.48
Caco-2 (Colon Cancer)15.79
NCI-H460 (Lung Cancer)31.33
Abruquinone N CAL-27 (Oral Cancer)5.26
Caco-2 (Colon Cancer)10.33

Note: Data for Abruquinones M and N are from a study on isoflavanquinones from Abrus precatorius roots.

Anti-inflammatory Activity of Abruquinone Derivatives

The anti-inflammatory potential of Abruquinone derivatives has been evaluated by measuring their ability to inhibit key inflammatory processes, such as the production of superoxide radicals by neutrophils and the release of inflammatory mediators from mast cells.

CompoundAssayIC50 (µg/mL)
This compound Superoxide formation in rat neutrophils< 0.3
β-glucuronidase release from rat neutrophils< 1.0
Lysozyme release from rat neutrophils< 1.0
Histamine release from rat mast cells< 1.0
Abruquinone B Superoxide formation in rat neutrophils< 0.3
β-glucuronidase release from rat neutrophils< 1.0
Lysozyme release from rat neutrophils< 1.0
Histamine release from rat mast cells< 1.0
Abruquinone D Superoxide formation in rat neutrophils< 0.3
β-glucuronidase release from rat neutrophils< 1.0
Lysozyme release from rat neutrophils< 1.0
Histamine release from rat mast cells< 1.0
Abruquinone F Superoxide formation in rat neutrophils< 0.3
β-glucuronidase release from rat neutrophils< 1.0
Lysozyme release from rat neutrophils< 1.0
Histamine release from rat mast cells< 1.0

Note: These IC50 values indicate potent anti-inflammatory activity at low concentrations.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the Abruquinone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Superoxide Anion Production Assay in Neutrophils

This assay measures the production of superoxide anions, a key reactive oxygen species in inflammation, by neutrophils.

  • Neutrophil Isolation: Neutrophils are isolated from fresh blood samples (e.g., from rats) using density gradient centrifugation.

  • Cell Incubation: The isolated neutrophils are pre-incubated with the test compounds (Abruquinone derivatives) at various concentrations.

  • Stimulation: The neutrophils are then stimulated with an agent like phorbol 12-myristate 13-acetate (PMA) to induce superoxide production.

  • Detection: The amount of superoxide produced is measured by the reduction of cytochrome c, which is monitored spectrophotometrically at 550 nm.

  • Data Analysis: The inhibitory effect of the compounds is calculated, and the IC50 value is determined.

Tumor Necrosis Factor-alpha (TNF-α) Inhibition Assay

This assay evaluates the ability of the compounds to inhibit the production of the pro-inflammatory cytokine TNF-α.

  • Cell Culture: A suitable cell line, such as murine macrophage-like RAW 264.7 cells, is cultured and seeded in 96-well plates.

  • Compound Treatment: The cells are pre-treated with different concentrations of the Abruquinone derivatives.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α.

  • ELISA: The concentration of TNF-α in the cell culture supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of TNF-α inhibition is calculated, and the IC50 value is determined.

Visualizing Molecular Pathways and Workflows

To provide a clearer understanding of the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay Workflow cluster_anti_inflammatory Anti-inflammatory Assay Workflow C1 Seed Cancer Cells C2 Treat with Abruquinone Derivatives C1->C2 C3 Add MTT Reagent C2->C3 C4 Solubilize Formazan C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate IC50 C5->C6 A1 Isolate Neutrophils/Culture Macrophages A2 Pre-treat with Abruquinone Derivatives A1->A2 A3 Stimulate with PMA/LPS A2->A3 A4 Measure Superoxide/TNF-α A3->A4 A5 Calculate IC50 A4->A5

General experimental workflows for assessing the biological activity of this compound derivatives.

signaling_pathway cluster_apoptosis Potential Apoptotic Signaling Pathway Abruquinone Abruquinone Derivative PI3K_Akt PI3K/Akt Pathway Abruquinone->PI3K_Akt Inhibition NFkB NF-κB Pathway Abruquinone->NFkB Inhibition Apoptosis Apoptosis PI3K_Akt->Apoptosis Suppression of Inhibition NFkB->Apoptosis Suppression of Inhibition

Hypothesized signaling pathway for the induction of apoptosis by isoflavanquinones.

Structure-Activity Relationship Insights

  • Cytotoxicity: The cytotoxic potency appears to be influenced by the substitution pattern on the isoflavanquinone core. For instance, Abruquinone N, with a specific hydroxylation and methoxylation pattern, exhibits the lowest IC50 value against CAL-27 oral cancer cells, suggesting that these features may be crucial for its anticancer activity. The presence and position of methoxy groups likely play a significant role in the cytotoxic effects of these compounds.

  • Anti-inflammatory Activity: The potent anti-inflammatory activity observed across Abruquinones A, B, D, and F, all with IC50 values below 0.3 µg/mL for superoxide formation, suggests that the core isoflavanquinone scaffold is a strong pharmacophore for this effect. The subtle structural differences between these derivatives do not appear to dramatically alter their high potency in the assays conducted, indicating that certain structural features are well-tolerated for maintaining anti-inflammatory action.

Future Directions

The study of this compound derivatives is a promising area for the development of novel anticancer and anti-inflammatory agents. The current data, primarily from naturally occurring analogues, provides a solid foundation. Future research should focus on the synthesis of a broader range of derivatives with systematic modifications to the isoflavanquinone scaffold. This will enable a more detailed and quantitative SAR analysis, facilitating the identification of key structural motifs responsible for enhanced potency and selectivity. Furthermore, elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement as clinical candidates.

References

Unveiling the Apoptotic Power of Abruquinone A in Breast Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the isoflavanquinone Abruquinone A demonstrates its potent cytotoxic effects on breast cancer cell lines, positioning it as a promising candidate for further anticancer drug development. This guide provides a comparative overview of this compound's performance against established chemotherapeutic agents, doxorubicin and paclitaxel, with a focus on their apoptotic-inducing capabilities in AU565 and MDA-MB-231 breast cancer cell lines.

This compound, a natural compound isolated from the roots of Abrus precatorius, has shown significant cytotoxicity against different breast cancer cell subtypes. While detailed mechanistic studies on its apoptotic effects are emerging, its chemical classification as an isoflavanquinone suggests a mechanism of action involving the induction of programmed cell death. Isoflavones and quinone-containing compounds are known to trigger apoptosis through various cellular pathways, primarily involving the mitochondria and activation of the caspase cascade.

This guide synthesizes available data to present a comparative analysis, offering researchers and drug development professionals a valuable resource for evaluating the potential of this compound.

Comparative Cytotoxicity: this compound vs. Standard Chemotherapeutics

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for this compound, doxorubicin, and paclitaxel in the AU565 (HER2-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines.

CompoundCell LineIC50 ValueCitation
This compound AU56523.13 µM
This compound MDA-MB-2319.05 µM
Doxorubicin MDA-MB-2310.05 µM - 6.6 µM[1][2]
Paclitaxel MDA-MB-2310.3 µM - 12.67 nM[3][4]
Doxorubicin AU565Data not available
Paclitaxel AU565Data not available

Note: IC50 values for doxorubicin and paclitaxel can vary depending on the experimental conditions and duration of treatment.

Proposed Apoptotic Mechanism of this compound

Based on the known mechanisms of related isoflavanquinones and quinone compounds, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the following key steps:

  • Induction of Oxidative Stress: Quinone moieties can undergo redox cycling, leading to the generation of reactive oxygen species (ROS).[5][6]

  • Mitochondrial Membrane Depolarization: Increased ROS levels can disrupt the mitochondrial membrane potential.

  • Regulation of Bcl-2 Family Proteins: This disruption leads to the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.

  • Caspase Activation: The altered balance of Bcl-2 family proteins triggers the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the executioner caspase-3/7, ultimately resulting in apoptosis.[5]

Apoptotic_Pathway_Abruquinone_A

Caption: Workflow for Annexin V/PI apoptosis assay.

Caspase-3/7 Activity Assay
  • Cell Treatment and Lysis: Treat cells as described above, then lyse the cells using a suitable lysis buffer.

  • Substrate Addition: Add a luminogenic caspase-3/7 substrate to the cell lysate.

  • Incubation: Incubate at room temperature to allow for caspase cleavage of the substrate.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The signal intensity is proportional to the caspase-3/7 activity.

Western Blot Analysis for Apoptosis-Related Proteins
  • Protein Extraction: Extract total protein from treated and untreated cells.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against Bcl-2, Bax, and cleaved caspase-3, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Conclusion

This compound demonstrates significant cytotoxic activity against breast cancer cell lines, with IC50 values in the micromolar range. Based on the established mechanisms of similar compounds, it is proposed that this compound induces apoptosis through the intrinsic mitochondrial pathway. Further detailed experimental validation of its apoptotic mechanism is warranted to fully elucidate its potential as a novel anticancer agent. This comparative guide provides a framework for future research and positions this compound as a compound of interest in the development of new breast cancer therapies.

References

Unveiling the Molecular Secrets of Abruquinone A: A Comparative Guide to Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies to validate the molecular targets of Abruquinone A, a promising natural isoflavanquinone. Citing experimental data, we explore its performance relative to other compounds and offer detailed protocols for key validation experiments.

This compound, isolated from Abrus precatorius, has demonstrated significant anti-inflammatory and anti-proliferative activities. Its therapeutic potential hinges on the precise identification and validation of its molecular targets. While direct, experimentally validated molecular targets for this compound remain to be definitively elucidated, its observed biological effects suggest interactions with key signaling pathways implicated in inflammation and cancer. This guide will delve into these probable pathways and compare this compound with alternative natural compounds that have well-defined molecular targets within these cascades.

Performance Comparison: this compound vs. Alternatives

The anti-inflammatory and anti-proliferative effects of this compound point towards the modulation of central signaling hubs such as the NF-κB and STAT3 pathways. Below is a comparative analysis of this compound and other natural compounds known to inhibit these pathways.

CompoundReported Biological ActivityValidated Molecular Target(s)Reference Compound for
This compound - Anti-inflammatory - Anti-proliferativeNot definitively validated-
Genistein - Anti-inflammatory - Anti-cancer - Tyrosine kinase inhibitorEGFR, PI3K/Akt, MAPK, PLK1[1][2]EGFR and other kinase inhibition
Daidzein - Phytoestrogen - Anti-cancerEstrogen Receptors (ERα, ERβ)[3]Estrogen receptor modulation
Wedelolactone - Anti-inflammatory - IKK inhibitorIKKβ[4]NF-κB pathway inhibition
Curcumin - Anti-inflammatory - Anti-cancer - STAT3 inhibitorSTAT3, NF-κB[5]STAT3 and NF-κB pathway inhibition

Key Signaling Pathways

The following diagrams illustrate the potential signaling pathways targeted by this compound and the points of intervention for the compared natural products.

G Potential Anti-inflammatory Signaling Pathway of this compound cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB p-IκBα p-IκBα IκBα->p-IκBα NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Ub Ub p-IκBα->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Gene Expression Gene Expression NF-κB_nuc->Gene Expression Induces Transcription of Inflammatory Genes This compound? This compound? This compound?->IKK Complex Potential Inhibition Wedelolactone Wedelolactone Wedelolactone->IKK Complex Inhibition G Potential Anti-cancer Signaling Pathway of this compound cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Cytokines/Growth Factors Cytokines/Growth Factors Receptor Receptor Cytokines/Growth Factors->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3_dimer p-STAT3 Dimer p-STAT3->p-STAT3_dimer Dimerization & Translocation Gene Expression Gene Expression p-STAT3_dimer->Gene Expression Induces Transcription of Genes for Proliferation, Survival This compound? This compound? This compound?->STAT3 Potential Inhibition Curcumin Curcumin Curcumin->STAT3 Inhibition G CETSA Experimental Workflow cluster_steps Cell Culture Intact Cells Treatment Treat with this compound or Vehicle Control Cell Culture->Treatment 1. Heating Apply Temperature Gradient Treatment->Heating 2. Lysis Cell Lysis Heating->Lysis 3. Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation 4. Protein Quantification Quantify Soluble Protein Centrifugation->Protein Quantification 5. Western Blot/MS Analyze by Western Blot or Mass Spectrometry Protein Quantification->Western Blot/MS 6. G Affinity Chromatography Workflow cluster_steps Immobilization Immobilize this compound on beads Lysate Incubation Incubate beads with cell lysate Immobilization->Lysate Incubation 1. Washing Wash away non-specific binders Lysate Incubation->Washing 2. Elution Elute bound proteins Washing->Elution 3. Protein ID Identify proteins by Mass Spectrometry Elution->Protein ID 4.

References

Unveiling the Anticancer Potential of Abruquinone A: A Comparative Analysis Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available data on Abruquinone A, a natural isoflavanquinone, reveals its significant bioactivity against various cancer cell lines. This guide provides a comparative overview of its cytotoxic effects, details the experimental methodologies used for its evaluation, and illustrates the potential signaling pathways involved in its mechanism of action. This information is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Bioactivity of this compound

This compound has demonstrated notable anti-proliferative activity against several human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cell lines, providing a quantitative comparison of its efficacy. The data indicates that this compound is most potent against the Caco-2 colon cancer cell line.[1]

Cell LineCancer TypeIC50 (µM)
Caco-2Colon Adenocarcinoma9 ± 5
CAL-27Oral Squamous Cell Carcinoma21 ± 4
NCI-H460Large Cell Lung Carcinoma31 ± 5

Table 1: IC50 values of this compound in various human cancer cell lines. Data is presented as mean ± standard deviation.[1]

Understanding the Mechanism of Action

While the precise molecular mechanisms of this compound in cancer cells are still under investigation, studies on its effects in other cell types offer valuable insights. Research on rat neutrophils has shown that this compound inhibits the activity of phosphoinositide-specific phospholipase C (PLC).[2] This enzyme plays a crucial role in signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis. Its inhibition can disrupt downstream signaling cascades, potentially leading to cell cycle arrest and programmed cell death.

Furthermore, compounds with a quinone structure are known to induce cellular responses through the generation of reactive oxygen species (ROS) and interference with electron transport chains, which can trigger apoptotic pathways.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the bioactivity of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., Caco-2, CAL-27, NCI-H460)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: A serial dilution of this compound is prepared in the cell culture medium. The medium from the wells is aspirated and replaced with the medium containing different concentrations of this compound. Control wells receive medium with the vehicle (DMSO) at the same final concentration used for the compound dilutions.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated on a shaker for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Apoptosis Detection by Annexin V Staining

Annexin V staining is a common method to detect apoptosis. In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and allowed to attach overnight. They are then treated with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: After treatment, both floating and adherent cells are collected. Adherent cells are detached using a gentle cell scraper or trypsin-EDTA. The cells are then centrifuged and the pellet is washed with ice-cold PBS.

  • Staining: The cell pellet is resuspended in 1X Binding Buffer provided in the kit. Annexin V-FITC and PI are added to the cell suspension according to the manufacturer's instructions.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC (for Annexin V) and PI fluorescence are typically detected in the FL1 and FL3 channels, respectively.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing Experimental and Molecular Pathways

To better illustrate the processes involved in evaluating and understanding the bioactivity of this compound, the following diagrams have been generated.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Lines seeding Seed Cells into Multi-well Plates cell_culture->seeding treatment Treat Cells with This compound seeding->treatment drug_prep Prepare this compound Dilutions drug_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt MTT Assay for Viability/Cytotoxicity incubation->mtt annexin Annexin V Staining for Apoptosis incubation->annexin readout Measure Absorbance/ Fluorescence mtt->readout annexin->readout ic50 Calculate IC50/ Apoptosis Rate readout->ic50

Experimental workflow for assessing this compound bioactivity.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Abruquinone_A This compound PLC Phospholipase C (PLC) Abruquinone_A->PLC Inhibition PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release Downstream Downstream Signaling (e.g., PKC activation, Ca²⁺ signaling) DAG->Downstream Ca_release->Downstream Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Downstream->Cellular_Response

Inhibitory effect of this compound on the PLC signaling pathway.

References

A Comparative Analysis of the Biological Activity of Synthetic versus Natural Abruquinone A

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Abruquinone A, a natural isoflavanquinone isolated from the roots of Abrus precatorius, has garnered significant interest in the scientific community for its diverse biological activities. While the natural product has been the primary source for research, the potential for chemical synthesis offers a scalable and potentially more accessible alternative. This guide provides a comparative overview of the reported biological activities of natural this compound and discusses the landscape of its synthetic counterparts. To date, a direct head-to-head comparative study evaluating the biological activity of synthetic versus natural this compound has not been reported in the scientific literature. Therefore, this guide collates available data from various studies to provide an indirect comparison and highlights the current state of research.

Data Presentation: Biological Activity

The primary biological activities attributed to natural this compound are its anti-inflammatory and cytotoxic effects. The following table summarizes the available quantitative data for natural this compound and its analogues. It is important to note that the absence of data for synthetic this compound in this table reflects the lack of published studies that have both synthesized this specific compound and evaluated its biological activity.

CompoundBiological ActivityAssayCell Line/ModelIC50 Value (µM)Reference
Natural this compound Anti-inflammatoryMast Cell Degranulation (Histamine Release)Rat Peritoneal Mast CellsNot Reported (% inhibition)[1]
Natural this compound Anti-inflammatoryMast Cell Degranulation (β-glucuronidase release)Rat Peritoneal Mast CellsNot Reported (% inhibition)[1]
Natural Abruquinone M CytotoxicityMTT AssayCAL-27 (Oral Cancer)6.48[2][3]
Natural Abruquinone N CytotoxicityMTT AssayCAL-27 (Oral Cancer)5.26[2][3]
Natural Abruquinone M CytotoxicityMTT AssayCaco-2 (Colon Cancer)15.79[2][3]
Natural Abruquinone N CytotoxicityMTT AssayCaco-2 (Colon Cancer)10.33[2][3]
Natural Abruquinone M CytotoxicityMTT AssayNCI-H460 (Lung Cancer)31.33[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key experiments cited in the studies on this compound.

Mast Cell Degranulation Assay for Anti-inflammatory Activity

This in vitro assay assesses the ability of a compound to inhibit the release of inflammatory mediators from mast cells.

Principle: Mast cells, when activated by a stimulant (e.g., compound 48/80), undergo degranulation, releasing histamine and enzymes like β-glucuronidase. The inhibitory effect of a test compound is determined by measuring the reduction in the release of these mediators in the presence of the compound.

Protocol:

  • Mast Cell Isolation: Peritoneal mast cells are isolated from rats by peritoneal lavage with a suitable buffer. The cells are then purified by centrifugation over a density gradient.

  • Cell Culture and Treatment: The isolated mast cells are resuspended in a buffered salt solution and pre-incubated with various concentrations of this compound or a vehicle control for a specified time at 37°C.

  • Stimulation: Mast cell degranulation is induced by adding a stimulant, such as compound 48/80, to the cell suspension and incubating for a short period (e.g., 10-15 minutes) at 37°C.

  • Quantification of Mediator Release:

    • Histamine: The reaction is stopped by centrifugation at a low temperature. The histamine content in the supernatant is determined using a fluorometric assay.

    • β-glucuronidase: The enzymatic activity of β-glucuronidase in the supernatant is measured spectrophotometrically using a specific substrate (e.g., p-nitrophenyl-β-D-glucuronide).

  • Data Analysis: The percentage inhibition of mediator release by this compound is calculated by comparing the amount of mediator released in the presence of the compound to that released by the stimulated control cells.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., CAL-27, Caco-2, NCI-H460) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of Abruquinone analogues or a vehicle control and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizations

Signaling Pathway: Mast Cell Degranulation Inhibition

The following diagram illustrates the general mechanism of mast cell degranulation and the inhibitory action of this compound.

MastCellDegranulation cluster_0 Mast Cell cluster_1 Inhibition Stimulant Stimulant (e.g., Compound 48/80) Receptor Receptor Activation Stimulant->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling Granules Granule Fusion with Plasma Membrane Signaling->Granules Mediators Release of Inflammatory Mediators (Histamine, β-glucuronidase) Granules->Mediators AbruquinoneA This compound AbruquinoneA->Signaling Inhibits

Caption: Inhibition of mast cell degranulation by this compound.

Experimental Workflow: MTT Assay

The following diagram outlines the key steps in the MTT assay for determining cytotoxicity.

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat with Abruquinone (or Analogue) incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read_absorbance Read Absorbance at ~570nm solubilize->read_absorbance analyze Calculate Cell Viability and IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion

The available evidence strongly suggests that natural this compound possesses significant anti-inflammatory properties by inhibiting mast cell degranulation[1]. Furthermore, structurally related natural abruquinones have demonstrated potent cytotoxic activity against various cancer cell lines[2][3].

A critical gap in the current research landscape is the lack of studies on the biological activity of synthetically produced this compound. The total synthesis of this compound has not been widely reported, and consequently, no biological data for the synthetic compound is available for a direct comparison. This highlights a significant opportunity for future research.

The development of a robust synthetic route to this compound would not only provide a more sustainable and scalable source for this valuable natural product but also open avenues for the creation of novel analogues with potentially enhanced biological activities. A direct comparison of the biological efficacy of synthetic versus natural this compound would be a crucial step in validating the synthetic material for further preclinical and clinical development. Such studies would also provide valuable insights into whether minor impurities in the natural extract contribute to its overall biological effect.

For researchers in drug development, the synthesis of this compound and its analogues represents a promising area for the discovery of new anti-inflammatory and anticancer agents. Future studies should focus on establishing a reliable synthetic pathway and then conducting comprehensive biological evaluations, including direct comparisons with the natural product.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Abruquinone A
Reactant of Route 2
Reactant of Route 2
Abruquinone A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.